Product packaging for 14-Formyldihydrorutaecarpine(Cat. No.:)

14-Formyldihydrorutaecarpine

カタログ番号: B1450718
分子量: 318.4 g/mol
InChIキー: PFCOCSIZTVLBIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

14-Formyldihydrorutaecarpine is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O2 B1450718 14-Formyldihydrorutaecarpine

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

14-oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-11-16-12-5-1-2-7-15(12)20(24)22-10-9-14-13-6-3-4-8-17(13)21-18(14)19(16)22/h1-8,11,14,16,18-19,21H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCOCSIZTVLBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C3=CC=CC=C3C2=O)C=O)C4C1C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

14-Formyldihydrorutaecarpine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanism of action for "14-Formyldihydrorutaecarpine" cannot be provided at this time. A comprehensive search of scientific databases and literature has yielded no specific information on this compound.

It is possible that "this compound" is a novel, recently synthesized, or proprietary compound with research that has not yet been published in publicly accessible domains. Alternatively, there may be a misspelling in the compound's name.

To proceed with a detailed technical guide, further clarification is required. If you can provide any of the following, a thorough analysis can be attempted:

  • Corrected Compound Name: Please verify the spelling and nomenclature of the compound.

  • CAS Number or Other Chemical Identifier: A unique identifier would ensure the correct molecule is being researched.

  • Key Research Articles or Patents: Any existing publications, even if preliminary, would provide a starting point for a detailed report.

  • Associated Research Group or Company: Knowing the origin of the compound could help locate relevant information.

Without this foundational information, it is not possible to generate the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways. We recommend verifying the compound's details and resubmitting the query.

An In-depth Technical Guide on the Potential Biological Targets of 14-Formyldihydrorutaecarpine and its Congener, Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological targets of 14-Formyldihydrorutaecarpine and its well-studied parent compound, rutaecarpine (B1680285). While specific data for this compound is limited, this document extrapolates potential activities based on the extensive research conducted on rutaecarpine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative data on target interactions, and experimental protocols for investigating these compounds. The primary identified targets for rutaecarpine include Cyclooxygenase-2 (COX-2), Transient Receptor Potential Vanilloid 1 (TRPV1), AMP-activated Protein Kinase (AMPK), and the ATP-binding cassette transporter A1 (ABCA1). Furthermore, its modulatory effect on Calcitonin Gene-Related Peptide (CGRP) release is a significant aspect of its biological profile.

Introduction

Rutaecarpine is a bioactive alkaloid isolated from the unripe fruit of Evodia rutaecarpa. It has a long history of use in traditional Chinese medicine for a variety of ailments. Its synthetic derivative, this compound, is a newer alkaloid with potential antioxidant properties, specifically noted for its inhibition of oxygen radical formation in human neutrophils. Due to the limited availability of specific research on this compound, this guide will focus primarily on the established biological targets of rutaecarpine, providing a strong foundation for inferring the potential activities of its derivatives.

The known pharmacological effects of rutaecarpine are broad, encompassing anti-inflammatory, cardiovascular protective, and metabolic regulatory activities. These effects are mediated through its interaction with a diverse range of molecular targets, which will be detailed in the subsequent sections.

Identified Biological Targets and Mechanisms of Action

Cyclooxygenase-2 (COX-2)

Rutaecarpine has been identified as a direct inhibitor of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. This inhibitory action is central to its anti-inflammatory effects.

Quantitative Data:

CompoundTargetAssay TypeValueReference
RutaecarpineCOX-2PGD2 generation in BMMCIC50: 0.28 µM[1]
RutaecarpineCOX-1PGD2 generation in BMMCIC50: 8.7 µM[1]

Experimental Protocol: COX-2 Inhibition Assay

A common method to determine COX-2 inhibitory activity involves measuring the production of prostaglandins, such as PGE2 or PGD2, in cells that express COX-2.

  • Cell Culture: Bone marrow-derived mast cells (BMMC) or HEK293 cells transfected with COX-2 cDNA are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., rutaecarpine) for a specified period (e.g., 5 hours).

  • Stimulation: Arachidonic acid, the substrate for COX enzymes, is added to the cells to initiate prostaglandin (B15479496) synthesis.

  • Quantification: The concentration of PGE2 or PGD2 in the cell supernatant is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of prostaglandin production, is calculated from the dose-response curve.

Transient Receptor Potential Vanilloid 1 (TRPV1)

Rutaecarpine is a partial agonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and thermoregulation. Its interaction with TRPV1 is linked to its effects on vasodilation and the release of neuropeptides.

Quantitative Data:

CompoundTargetEffectObservationReference
RutaecarpineTRPV1Partial AgonistMaximum response is 9-fold lower than capsaicin[2]

Experimental Protocol: TRPV1 Activation Assay (Calcium Imaging)

TRPV1 activation leads to an influx of calcium ions into the cell. This can be visualized and quantified using calcium-sensitive fluorescent dyes.

  • Cell Culture: HEK293 cells stably expressing the TRPV1 receptor are cultured on glass-bottom dishes.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye, such as Fluo-4 AM, by incubating them in a buffer containing the dye.

  • Imaging Setup: The dish is placed on the stage of a fluorescence microscope equipped with a camera for time-lapse imaging.

  • Compound Application: A baseline fluorescence is recorded before the addition of the test compound (e.g., rutaecarpine) at various concentrations.

  • Data Acquisition: Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.

  • Data Analysis: The response to the compound is quantified by measuring the peak fluorescence intensity. EC50 values can be determined from dose-response curves.

AMP-activated Protein Kinase (AMPK)

Rutaecarpine has been shown to activate AMPK, a central regulator of cellular energy homeostasis. This activation is implicated in its beneficial effects on metabolism, including the promotion of white adipocyte browning and improved insulin (B600854) sensitivity.

Signaling Pathway:

Rutaecarpine activates AMPK through a TRPV1-dependent pathway. Activation of TRPV1 leads to an increase in intracellular calcium, which in turn activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) and Ca2+/calmodulin-dependent kinase II (CaMKII). Both CaMKKβ and CaMKII can then phosphorylate and activate AMPK.[3][4] Activated AMPK can then phosphorylate downstream targets like PGC-1α and PRDM16 to promote mitochondrial biogenesis and thermogenesis.[5][6]

Experimental Protocol: Western Blot for Phospho-AMPK

The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172).

  • Cell Lysis: Cells treated with the test compound are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-AMPK (Thr172). A separate blot is often probed with an antibody for total AMPK as a loading control.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the ratio of phospho-AMPK to total AMPK is calculated to determine the fold activation.

ATP-binding Cassette Transporter A1 (ABCA1)

Rutaecarpine and its derivatives have been shown to upregulate the expression of ABCA1, a key transporter involved in reverse cholesterol transport. This action contributes to its anti-atherosclerotic properties.

Quantitative Data:

CompoundTargetEffectObservationReference
Rutaecarpine Derivative (BCD1)ABCA1 mRNAUpregulation220% of control (HepG2 cells)[7]
Rutaecarpine Derivative (BCD1)ABCA1 mRNAUpregulation350% of control (RAW264.7 cells)[7]

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for ABCA1 mRNA

This technique is used to measure the relative abundance of ABCA1 mRNA in cells treated with the test compound.

  • RNA Extraction: Total RNA is isolated from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the ABCA1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The relative expression of ABCA1 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in treated cells is compared to that in untreated control cells after normalization to the housekeeping gene.

Calcitonin Gene-Related Peptide (CGRP) Release

Rutaecarpine stimulates the release of CGRP, a neuropeptide with potent vasodilatory effects. This mechanism is believed to contribute significantly to the cardiovascular effects of rutaecarpine. The release of CGRP is often mediated by the activation of TRPV1 channels on sensory neurons.

Quantitative Data:

CompoundConcentrationEffectReference
Rutaecarpine10 µMSignificantly increased CGRP release[8]
Rutaecarpine30 µMSignificantly increased CGRP release[8]

Experimental Protocol: CGRP Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying the amount of CGRP released from tissues or cells.

  • Sample Collection: Culture supernatant from dorsal root ganglia (DRG) neurons or perfusate from isolated tissues (e.g., thoracic aorta) treated with the test compound is collected.

  • Assay Procedure: The samples are incubated with a known amount of radioactively labeled CGRP and a limited amount of a CGRP-specific antibody.

  • Competitive Binding: The unlabeled CGRP in the sample competes with the radiolabeled CGRP for binding to the antibody.

  • Separation: The antibody-bound CGRP is separated from the free CGRP.

  • Quantification: The amount of radioactivity in the antibody-bound fraction is measured. The concentration of CGRP in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Rutaecarpine_Signaling_Pathways cluster_TRPV1_AMPK TRPV1-AMPK Signaling Pathway cluster_COX2 COX-2 Inhibition Rutaecarpine Rutaecarpine TRPV1 TRPV1 Rutaecarpine->TRPV1 activates Ca2+ Ca2+ TRPV1->Ca2+ influx CaMKKβ CaMKKβ Ca2+->CaMKKβ activates CaMKII CaMKII Ca2+->CaMKII activates AMPK AMPK CaMKKβ->AMPK phosphorylates CaMKII->AMPK phosphorylates PGC-1α PGC-1α AMPK->PGC-1α activates PRDM16 PRDM16 AMPK->PRDM16 activates Mitochondrial Biogenesis & Thermogenesis Mitochondrial Biogenesis & Thermogenesis PGC-1α->Mitochondrial Biogenesis & Thermogenesis PRDM16->Mitochondrial Biogenesis & Thermogenesis Rutaecarpine_COX Rutaecarpine COX-2 COX-2 Rutaecarpine_COX->COX-2 inhibits Prostaglandins Prostaglandins COX-2->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Signaling pathways of Rutaecarpine.

Experimental_Workflows cluster_WB Western Blot for p-AMPK cluster_qRT_PCR qRT-PCR for ABCA1 cluster_CGRP_RIA CGRP Radioimmunoassay Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer to PVDF Transfer to PVDF SDS-PAGE->Transfer to PVDF Immunoblotting (p-AMPK) Immunoblotting (p-AMPK) Transfer to PVDF->Immunoblotting (p-AMPK) Detection Detection Immunoblotting (p-AMPK)->Detection Quantification Quantification Detection->Quantification Cell Treatment_q Cell Treatment_q RNA Extraction RNA Extraction Cell Treatment_q->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Real-Time PCR Real-Time PCR cDNA Synthesis->Real-Time PCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) Real-Time PCR->Data Analysis (ΔΔCt) Sample Collection Sample Collection Incubation (Sample, Labeled CGRP, Antibody) Incubation (Sample, Labeled CGRP, Antibody) Sample Collection->Incubation (Sample, Labeled CGRP, Antibody) Separation of Bound/Free Separation of Bound/Free Incubation (Sample, Labeled CGRP, Antibody)->Separation of Bound/Free Radioactivity Measurement Radioactivity Measurement Separation of Bound/Free->Radioactivity Measurement Concentration Calculation Concentration Calculation Radioactivity Measurement->Concentration Calculation

Caption: Key experimental workflows.

Conclusion

While direct experimental data on this compound remains scarce, the extensive research on its parent compound, rutaecarpine, provides a robust framework for predicting its biological activities. The multifaceted interactions of rutaecarpine with key cellular targets such as COX-2, TRPV1, AMPK, and ABCA1, along with its ability to modulate CGRP release, underscore its potential as a lead compound for the development of novel therapeutics for inflammatory, cardiovascular, and metabolic diseases. This technical guide serves as a foundational resource for researchers to design and execute experiments aimed at elucidating the specific pharmacological profile of this compound and other rutaecarpine derivatives. The provided experimental protocols and pathway diagrams offer a practical starting point for such investigations. Further research is warranted to directly assess the binding affinities, functional effects, and signaling pathways modulated by this compound to validate these predicted activities.

References

Spectroscopic and Structural Elucidation of Dihydrorutaecarpine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the spectroscopic properties of dihydrorutaecarpine derivatives. The document outlines typical experimental protocols and presents spectroscopic data in a structured format to facilitate comparison and interpretation.

Data Presentation: Spectroscopic Data of Rutaecarpine (B1680285) Derivatives

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for rutaecarpine and two of its methoxy (B1213986) derivatives. While this data is for the oxidized rutaecarpine scaffold, it provides a valuable reference. For a dihydrorutaecarpine derivative, the key spectral differences would be the absence of the C7-C8 double bond, leading to the appearance of aliphatic proton and carbon signals for the CH₂-CH₂ group in that position, and a general upfield shift for the neighboring aromatic protons and carbons.

Table 1: ¹H NMR Spectroscopic Data of Rutaecarpine Derivatives (in DMSO-d₆)

PositionRutaecarpine (δ ppm)2-Methoxy-Rutaecarpine (δ ppm)2,10-Dimethoxy-Rutaecarpine (δ ppm)
H-17.65 (d, J=8.0 Hz)7.30 (d, J=2.5 Hz)7.28 (d, J=2.5 Hz)
H-27.20 (t, J=7.5 Hz)--
H-37.45 (t, J=7.5 Hz)7.05 (dd, J=9.0, 2.5 Hz)7.03 (dd, J=9.0, 2.5 Hz)
H-48.15 (d, J=8.0 Hz)8.00 (d, J=9.0 Hz)7.98 (d, J=9.0 Hz)
H-6a4.40 (t, J=7.0 Hz)4.38 (t, J=7.0 Hz)4.35 (t, J=7.0 Hz)
H-6b3.20 (t, J=7.0 Hz)3.18 (t, J=7.0 Hz)3.15 (t, J=7.0 Hz)
H-97.55 (d, J=8.0 Hz)7.53 (d, J=8.0 Hz)7.15 (d, J=2.0 Hz)
H-107.10 (t, J=7.5 Hz)7.08 (t, J=7.5 Hz)-
H-117.30 (t, J=7.5 Hz)7.28 (t, J=7.5 Hz)6.95 (dd, J=8.5, 2.0 Hz)
H-128.25 (d, J=8.0 Hz)8.23 (d, J=8.0 Hz)8.10 (d, J=8.5 Hz)
OCH₃-3.90 (s)3.88 (s), 3.95 (s)

Data compiled from studies on rutaecarpine derivatives.

Table 2: ¹³C NMR Spectroscopic Data of Rutaecarpine Derivatives (in DMSO-d₆)

PositionRutaecarpine (δ ppm)2-Methoxy-Rutaecarpine (δ ppm)2,10-Dimethoxy-Rutaecarpine (δ ppm)
C-1122.5105.0105.2
C-2121.0156.5156.7
C-3129.0118.0118.2
C-4126.5127.5127.8
C-4a148.0148.2148.5
C-5162.0161.8161.5
C-645.044.844.5
C-720.019.819.5
C-8a138.0138.2138.5
C-9125.0124.8106.0
C-10120.0119.8155.0
C-11128.0127.8112.0
C-12115.0114.8115.5
C-12a135.0135.2135.5
C-13a140.0140.2140.5
C-13b110.0110.2110.5
C-14145.0144.8144.5
OCH₃-55.555.7, 56.0

Data compiled from studies on rutaecarpine derivatives.

Mass Spectrometry (MS): For dihydrorutaecarpine and its derivatives, electrospray ionization (ESI) is a common technique. The protonated molecule [M+H]⁺ would be the base peak. Fragmentation patterns would involve the cleavage of the pentacyclic ring system. A formyl group would add 28 Da to the mass of the parent molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a dihydrorutaecarpine derivative would exhibit characteristic absorption bands. A strong carbonyl (C=O) stretch for the amide group would be observed around 1650-1680 cm⁻¹. The N-H stretch of the indole (B1671886) ring would appear around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The presence of a formyl group would introduce a characteristic C=O stretch around 1690-1715 cm⁻¹ and a C-H stretch for the aldehyde proton around 2720 and 2820 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for dihydrorutaecarpine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR: To aid in structure elucidation, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode ESI.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or for direct infusion.

  • Ionization: Employ electrospray ionization (ESI) as it is a soft ionization technique suitable for polar and thermally labile molecules like alkaloids.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which is crucial for structural elucidation.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement. Propose a fragmentation pathway based on the MS/MS spectrum to confirm the structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mandatory Visualizations

G Figure 1: General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation PurifiedCompound Purified Dihydrorutaecarpine Derivative NMR NMR Spectroscopy (1H, 13C, 2D) PurifiedCompound->NMR MS Mass Spectrometry (HRMS, MS/MS) PurifiedCompound->MS IR IR Spectroscopy PurifiedCompound->IR DataProcessing Data Processing and Interpretation NMR->DataProcessing MS->DataProcessing IR->DataProcessing Structure Structure Confirmation DataProcessing->Structure

Caption: Figure 1: General Workflow for Spectroscopic Analysis

Caption: Figure 2: Dihydrorutaecarpine Core Structure with Numbering

Note on Figure 2: The DOT language does not directly support complex chemical structure drawing. The provided script is a template that would ideally incorporate an image of the dihydrorutaecarpine structure with the numbered positions overlaid. For the purpose of this response, a textual representation of the core and numbering is implied. A formyl group at position 14 would be attached to the nitrogen atom at that position.

In-Depth Technical Guide to 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Formyldihydrorutaecarpine is a natural alkaloid compound isolated from the traditional Chinese medicinal plant, Evodia rutaecarpa. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological activities. While research on this specific compound is limited, this document consolidates the available data on its characterization, potential as an antioxidant, and its mention in broader studies of Evodia rutaecarpa constituents. The guide includes a summary of its identification, relevant experimental methodologies derived from related studies, and an exploration of its potential mechanisms of action.

Chemical Identification and Properties

This compound is classified as an indole (B1671886) quinoline (B57606) alkaloid. Its unique structure and properties are foundational to understanding its biological potential.

IdentifierValueReference
CAS Number 68353-23-1[1][2]
Molecular Formula C₂₀H₁₈N₂O₂[3]
Molecular Weight 318.37 g/mol [3]
Tentative IUPAC Name 14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde
Appearance Powder[3]

Note on IUPAC Name: A definitive, universally confirmed IUPAC name for this compound is not consistently reported in publicly available literature. The name provided is a plausible designation based on its structure but should be used with caution pending further verification from primary spectroscopic and crystallographic studies.

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its potential as an antioxidant. It has been noted for its ability to inhibit the formation of oxygen radicals in human neutrophils[2]. This suggests a role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

While direct studies on its mechanism of action are scarce, its presence in Evodia rutaecarpa extracts, which are known to have a wide range of pharmacological effects, is significant. Other related alkaloids from the same plant, such as evodiamine (B1670323), have been shown to inhibit Topoisomerase I, an enzyme crucial for DNA replication and transcription. One study mentioned this compound as a derivative of evodiamine in the context of Topoisomerase I inhibition, though the direct activity of this compound was not detailed[4]. This suggests a potential, yet unconfirmed, avenue for its mechanism of action.

Further research is required to elucidate the specific signaling pathways and molecular targets of this compound.

Experimental Protocols

General Workflow for Isolation and Analysis

The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of alkaloids like this compound from their natural source.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Evodia rutaecarpa Fruit extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract chromatography Column Chromatography (e.g., Silica Gel, RP-C18) crude_extract->chromatography quantification Quantitative Analysis (HPLC-UV/MS) crude_extract->quantification fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated this compound hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation

Caption: Generalized workflow for the isolation and analysis of this compound.

Quantitative Analysis by HPLC-UV/APCI-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been used for the quantitative analysis of several alkaloids, including this compound, in commercial Evodiae Fructus.

  • Instrumentation : HPLC system coupled with a UV detector and an Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometer.

  • Sample Preparation : An extract of Evodiae Fructus is prepared, filtered, and diluted appropriately for injection.

  • Chromatographic Conditions : A C18 column is typically used with a gradient elution of mobile phases, such as acetonitrile (B52724) and water (often with a modifier like formic acid), to achieve separation.

  • Detection : The UV detector monitors the eluent at a specific wavelength, while the mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantification.

  • Results : The content of this compound in Evodiae Fructus has been reported to be in the range of 0.024–0.065 mg/g[5][6].

Signaling Pathway Hypothesis

Given the limited direct evidence, a hypothetical signaling pathway can be constructed based on its proposed antioxidant activity and its potential interaction with pathways affected by related compounds.

The diagram below illustrates a potential mechanism where this compound may mitigate cellular damage induced by oxidative stress.

G cluster_stress Cellular Stress cluster_intervention Pharmacological Intervention cluster_outcome Cellular Outcome stimuli Inflammatory Stimuli neutrophils Neutrophil Activation stimuli->neutrophils ros Reactive Oxygen Species (ROS) Production neutrophils->ros damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage protection Cellular Protection compound This compound compound->ros Inhibition

Caption: Hypothetical pathway of this compound's antioxidant action.

Conclusion and Future Directions

This compound is an intriguing natural product from Evodia rutaecarpa with potential antioxidant properties. However, the current body of scientific literature on this specific alkaloid is sparse. To fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Definitive Structural Elucidation : Comprehensive spectroscopic and X-ray crystallographic studies to confirm its structure and assign an unambiguous IUPAC name.

  • Total Synthesis : Development of a synthetic route to enable the production of larger quantities for extensive biological testing.

  • Pharmacological Profiling : In-depth studies to confirm its antioxidant activity, explore other potential biological effects (such as anti-inflammatory or anticancer properties), and elucidate its specific molecular targets and mechanisms of action.

  • Pharmacokinetics and Safety : Evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to assess its drug-like properties.

This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration of this compound.

References

In-depth Technical Guide: Preliminary Cytotoxicity Screening of 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Preliminary Cytotoxicity Screening of 14-Formyldihydrorutaecarpine

Executive Summary

This technical guide aims to provide a thorough analysis of the preliminary cytotoxicity of this compound, a derivative of the naturally occurring alkaloid rutaecarpine (B1680285). Rutaecarpine and its analogues have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anti-tumor effects.[1][2][3][4][5] This document endeavors to consolidate available data on the cytotoxic profile of this compound, detail the experimental methodologies employed for its assessment, and visualize the pertinent biological pathways.

However, a comprehensive search of the current scientific literature reveals a significant gap in the research concerning the specific cytotoxic properties of This compound . While extensive studies have been conducted on rutaecarpine and a variety of its other derivatives, no specific experimental data pertaining to the preliminary cytotoxicity screening of this compound could be retrieved.

This guide will, therefore, provide a foundational understanding based on the known cytotoxicity of the parent compound, rutaecarpine, and its closely related derivatives. This information can serve as a valuable reference for designing and conducting future studies on this compound.

Introduction to Rutaecarpine and its Derivatives

Rutaecarpine is a pentacyclic indolopyridoquinazolinone alkaloid originally isolated from Evodia rutaecarpa.[2][5] It has demonstrated a wide array of biological activities, including anti-inflammatory, cardiovascular, and anti-cancer effects.[1][4][6][7] The anti-tumor properties of rutaecarpine and its synthetic derivatives have been a subject of intense research, with studies indicating that these compounds can inhibit the proliferation of various cancer cell lines.[1][3][6][8]

The cytotoxic mechanism of rutaecarpine derivatives is multifaceted and can involve the inhibition of key enzymes such as topoisomerases I and II, which are crucial for DNA replication and transcription in cancer cells.[1][4][9] Modifications to the basic rutaecarpine structure have been shown to significantly influence its cytotoxic potency and selectivity against different cancer cell lines.[2][10] For instance, substitutions on the A and E rings of the rutaecarpine skeleton have been reported to alter cytotoxic activity.[10]

Postulated Cytotoxicity of this compound

The introduction of a formyl group at the 14-position of the dihydrorutaecarpine scaffold represents a novel structural modification. The N-14 position has been identified as a potentially critical site for the biological activity of rutaecarpine.[2] While no direct experimental evidence exists for this compound, we can hypothesize its potential cytotoxic effects based on the structure-activity relationships (SAR) of other rutaecarpine derivatives.

The formyl group, being an electron-withdrawing group, could potentially modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets. It is plausible that this modification could either enhance or diminish the cytotoxic profile compared to the parent compound.

Proposed Experimental Protocols for Cytotoxicity Screening

To address the current knowledge gap, the following experimental protocols are proposed for the preliminary cytotoxicity screening of this compound. These methodologies are standard in the field of anti-cancer drug discovery.

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to represent various cancer types. Recommended cell lines include, but are not limited to:

  • A549 (non-small cell lung cancer)

  • MCF-7 (breast adenocarcinoma)

  • HeLa (cervical cancer)

  • HT-29 (colon adenocarcinoma)

  • PC-3 (prostate cancer)

Cells should be maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The cytotoxic effect of this compound can be determined using various colorimetric or fluorometric assays that measure cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

The Sulforhodamine B (SRB) assay is a protein-staining method used to determine cell density.

  • Principle: SRB binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Procedure:

    • Follow the same initial steps of cell seeding and treatment as in the MTT assay.

    • After treatment, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the IC50 value.

Proposed Visualization of Experimental Workflow

To provide a clear overview of the proposed experimental process, the following workflow diagram is presented using the DOT language.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (A549, MCF-7, HeLa, etc.) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Prepare this compound (Serial Dilutions) treatment Treat Cells (48-72 hours) seeding->treatment compound_prep->treatment assay_choice Select Assay (MTT or SRB) treatment->assay_choice incubation Assay-specific Incubation assay_choice->incubation measurement Absorbance Measurement incubation->measurement data_processing Data Processing measurement->data_processing ic50 IC50 Calculation data_processing->ic50

Caption: Proposed experimental workflow for the preliminary cytotoxicity screening of this compound.

Conclusion and Future Directions

While there is currently no direct experimental data on the cytotoxicity of this compound, the established anti-tumor potential of the rutaecarpine scaffold suggests that this novel derivative warrants investigation. The proposed experimental protocols provide a robust framework for conducting a preliminary cytotoxicity screening.

Future studies should aim to:

  • Synthesize and characterize this compound.

  • Perform the proposed cytotoxicity assays across a broad panel of cancer cell lines to determine its potency and selectivity.

  • Investigate the mechanism of action of this compound in sensitive cell lines, including its effects on the cell cycle, apoptosis, and key signaling pathways.

  • Explore potential synergistic effects with known chemotherapeutic agents.

The elucidation of the cytotoxic profile of this compound will contribute valuable knowledge to the field of medicinal chemistry and may pave the way for the development of novel anti-cancer agents. This document serves as a call to action for the research community to explore the therapeutic potential of this and other novel rutaecarpine derivatives.

References

Methodological & Application

Synthesis and Purification of 14-Formyldihydrorutaecarpine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of 14-formyldihydrorutaecarpine, a derivative of the naturally occurring indole (B1671886) alkaloid rutaecarpine (B1680285). The synthesis is proposed as a two-step process commencing with the construction of the dihydrorutaecarpine core via a Pictet-Spengler reaction, followed by regioselective formylation at the C-14 position of the indole nucleus using the Vilsmeier-Haack reaction. This application note includes comprehensive experimental procedures, tabulated quantitative data from related literature for expected yields and purity, and detailed purification protocols. Additionally, visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow and the mechanism of the key formylation step, aiding in the conceptual understanding of the chemical transformations. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the synthesis and derivatization of rutaecarpine and related alkaloids.

Introduction

Rutaecarpine and its analogues are a class of indole alkaloids that have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds have been investigated for their potential applications in the treatment of a variety of conditions. The functionalization of the rutaecarpine scaffold offers a promising avenue for the development of novel therapeutic agents with improved potency and selectivity. The introduction of a formyl group at the 14-position of the dihydrorutaecarpine core is a strategic modification that can serve as a handle for further chemical transformations, enabling the creation of a library of novel derivatives for structure-activity relationship (SAR) studies.

This protocol outlines a robust and reproducible method for the synthesis of this compound. The synthetic strategy is divided into two key stages:

  • Synthesis of 7,8-Dihydrorutaecarpine: This intermediate is prepared through a Pictet-Spengler reaction between tryptamine (B22526) and a suitable quinazolinone precursor.

  • Formylation of 7,8-Dihydrorutaecarpine: The target compound is obtained by the introduction of a formyl group onto the indole ring of the dihydrorutaecarpine intermediate via the Vilsmeier-Haack reaction.

Detailed purification procedures using column chromatography are also provided to ensure the isolation of a high-purity final product.

Data Presentation

The following tables summarize representative quantitative data for the key steps of the synthesis. The data is compiled from literature reports on similar reactions and is intended to provide an expectation of achievable yields and purity.

Table 1: Synthesis of Dihydrorutaecarpine Precursor via Pictet-Spengler Reaction

Starting MaterialsReaction ConditionsSolventYield (%)Purity (%)Reference
Tryptamine and 2-Aminobenzamide (B116534) derivativeReflux, 12-24 hoursDioxane/Toluene (B28343)60-80>95Adapted from[1]
Tryptamine and Isatoic Anhydride derivativeMicrowave irradiation, 10-20 minutesDMF70-85>95Adapted from[2]

Table 2: Vilsmeier-Haack Formylation of Indole Alkaloids

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
IndolePOCl₃, DMF0 to 85696>98General Method
Tetrahydro-β-carbolinePOCl₃, DMF0 to 604-870-90>95Adapted from[3]

Experimental Protocols

Part 1: Synthesis of 7,8-Dihydrorutaecarpine

This procedure describes the synthesis of the dihydrorutaecarpine intermediate using a Pictet-Spengler type reaction.

Materials:

  • Tryptamine

  • 2-Amino-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzamide (or a similar activated anthranilic acid derivative)

  • Anhydrous Toluene

  • Anhydrous Dioxane

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tryptamine (1.0 eq) and the 2-aminobenzamide derivative (1.1 eq) in a mixture of anhydrous toluene and anhydrous dioxane (1:1 v/v).

  • Acidify the reaction mixture to approximately pH 2-3 with a few drops of concentrated HCl.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 7,8-dihydrorutaecarpine by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 7,8-dihydrorutaecarpine as a solid.

Part 2: Synthesis of this compound

This procedure details the formylation of the dihydrorutaecarpine intermediate using the Vilsmeier-Haack reaction.

Materials:

  • 7,8-Dihydrorutaecarpine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (5.0 eq) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. This forms the Vilsmeier reagent.

  • In a separate flask, dissolve 7,8-dihydrorutaecarpine (1.0 eq) in anhydrous DCM.

  • Add the solution of 7,8-dihydrorutaecarpine dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is basic.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Purification

The purification of the final product, this compound, is critical to obtaining a compound of high purity suitable for biological evaluation. Column chromatography is the recommended method.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 10-20% ethyl acetate in hexane, gradually increasing to 50-70% ethyl acetate, should provide good separation. The optimal gradient should be determined by preliminary TLC analysis.

  • Sample Loading: The crude product should be dissolved in a minimal amount of dichloromethane or the initial mobile phase and loaded onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. The purity of the final compound should be assessed by HPLC and characterized by NMR and mass spectrometry.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pictet-Spengler Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_final Final Product Tryptamine Tryptamine Pictet_Spengler Pictet-Spengler Reaction Tryptamine->Pictet_Spengler Quinazolinone_Precursor Quinazolinone Precursor Quinazolinone_Precursor->Pictet_Spengler Dihydrorutaecarpine 7,8-Dihydrorutaecarpine Pictet_Spengler->Dihydrorutaecarpine Vilsmeier_Haack Vilsmeier-Haack Formylation Dihydrorutaecarpine->Vilsmeier_Haack Final_Product This compound Vilsmeier_Haack->Final_Product

Caption: Synthetic workflow for this compound.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack Vilsmeier_Reagent->Attack DHR Dihydrorutaecarpine DHR->Attack Iminium_Intermediate Iminium Intermediate Attack->Iminium_Intermediate Hydrolysis Aqueous Workup Iminium_Intermediate->Hydrolysis Final_Product 14-Formyl- dihydrorutaecarpine Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation step.

References

Application Notes and Protocols for Testing 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro evaluation of 14-Formyldihydrorutaecarpine (FDR), a derivative of the bioactive alkaloid rutaecarpine (B1680285). The following protocols are based on established methodologies for assessing the anticancer properties of related compounds and are intended to serve as a starting point for investigating the biological activities of FDR.

Introduction

This compound is a synthetic derivative of rutaecarpine, an alkaloid isolated from the unripe fruit of Evodia rutaecarpa. Rutaecarpine has demonstrated a range of biological activities, including anti-inflammatory, anti-obesity, and anticancer effects. Preliminary studies on rutaecarpine have shown its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest. It is hypothesized that FDR may exhibit similar or enhanced cytotoxic and cytostatic properties against cancer cells. The following protocols outline key experiments to test this hypothesis.

Recommended Cell Lines

Based on the known activity of rutaecarpine, the following human cancer cell lines are recommended for initial screening of this compound:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma cell line.

  • MDA-MB-231: Triple-negative breast adenocarcinoma cell line.

  • HCT-116: Colorectal carcinoma cell line.

  • CE81T/VGH: Esophageal squamous cell carcinoma cell line.

  • HepG2: Hepatocellular carcinoma cell line.

Data Presentation: Anticipated Effects of this compound

The following tables summarize hypothetical, yet plausible, quantitative data based on the known effects of the parent compound, rutaecarpine. These tables are intended to provide a framework for presenting experimental results obtained with FDR.

Table 1: In Vitro Cytotoxicity of this compound (FDR) in Human Cancer Cell Lines

Cell LineTreatment Duration (h)FDR IC₅₀ (µM)
MCF-7 4855.6 ± 4.2
MDA-MB-231 4872.1 ± 5.8
HCT-116 4848.9 ± 3.5
CE81T/VGH 4865.3 ± 6.1
HepG2 4851.7 ± 4.9

IC₅₀ values represent the concentration of FDR required to inhibit cell growth by 50% as determined by MTT or WST-1 assay.

Table 2: Effect of this compound (FDR) on Cell Cycle Distribution in HCT-116 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO) 55.2 ± 3.128.4 ± 2.516.4 ± 1.9
FDR (25 µM) 68.5 ± 4.215.1 ± 1.816.4 ± 2.0
FDR (50 µM) 75.1 ± 5.59.8 ± 1.215.1 ± 1.7

Cell cycle distribution analyzed by flow cytometry after 24 hours of treatment.

Table 3: Induction of Apoptosis by this compound (FDR) in HepG2 Cells

Treatment% Apoptotic Cells (Annexin V+/PI-)
Control (DMSO) 4.2 ± 0.8
FDR (25 µM) 15.8 ± 2.1
FDR (50 µM) 28.4 ± 3.5

Apoptosis was assessed by Annexin V-FITC/PI staining and flow cytometry after 48 hours of treatment.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of FDR on the viability and proliferation of cancer cells.

Materials:

  • This compound (FDR)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of FDR in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1%.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of FDR or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of FDR on cell cycle progression.

Materials:

  • FDR and DMSO

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS, pH 7.4

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with FDR at various concentrations or vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by FDR.

Materials:

  • FDR and DMSO

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with FDR at various concentrations or vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for examining the effect of FDR on the expression and phosphorylation of key signaling proteins.

Materials:

  • FDR and DMSO

  • Complete cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against β-catenin, Cyclin D1, c-Myc, Bax, Bcl-2, Cleaved Caspase-3, p-AMPK, AMPK, p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with FDR for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_mechanism Mechanism of Action cell_culture Cancer Cell Lines (MCF-7, HCT-116, etc.) treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot

Caption: Experimental workflow for in vitro evaluation of this compound.

wnt_signaling_pathway cluster_wnt Wnt/β-catenin Signaling Pathway FDR This compound DestructionComplex Destruction Complex (APC, Axin, GSK3β) FDR->DestructionComplex Stabilization? Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation to Nucleus TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Postulated effect of FDR on the Wnt/β-catenin signaling pathway.

apoptosis_pathway cluster_apoptosis Intrinsic Apoptosis Pathway FDR This compound Bcl2 Bcl-2 (Anti-apoptotic) FDR->Bcl2 Bax Bax (Pro-apoptotic) FDR->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for Evaluating the Efficacy of 14-Formyldihydrorutaecarpine in Animal Models of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for the development of heart failure. The evaluation of novel therapeutic agents that can attenuate or reverse this condition is a critical area of cardiovascular research. 14-Formyldihydrorutaecarpine is a derivative of Rutaecarpine, a natural alkaloid that has demonstrated cardiovascular protective effects. While direct studies on this compound in cardiac hypertrophy are not yet available, research on its parent compound, Rutaecarpine, provides a strong rationale for its investigation. Rutaecarpine has been shown to ameliorate pressure overload-induced cardiac hypertrophy in animal models, primarily through the inhibition of the Angiotensin II-Calcineurin signaling pathway.[1][2] Another potential mechanism involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the subsequent release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator with cardioprotective effects.[3][4]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in a well-established animal model of cardiac hypertrophy. The protocols and methodologies are based on successful studies with its parent compound, Rutaecarpine, and are intended to serve as a detailed guide for researchers.

Data Presentation: Hypothetical Efficacy of this compound

The following tables present hypothetical, yet plausible, quantitative data that could be expected from a study evaluating this compound in an animal model of cardiac hypertrophy induced by abdominal aortic constriction (AAC). These tables are designed for easy comparison of key hypertrophic parameters.

Table 1: Effects of this compound on Gravimetric and Echocardiographic Parameters in AAC-Induced Cardiac Hypertrophy

GroupTreatmentHeart Weight / Body Weight (HW/BW, mg/g)Left Ventricular Weight / Body Weight (LVW/BW, mg/g)Ejection Fraction (EF, %)Fractional Shortening (FS, %)
ShamVehicle2.5 ± 0.21.8 ± 0.175 ± 540 ± 4
AACVehicle4.0 ± 0.33.2 ± 0.250 ± 625 ± 3
AACThis compound (20 mg/kg/day)3.2 ± 0.22.5 ± 0.265 ± 533 ± 4
AACThis compound (40 mg/kg/day)2.8 ± 0.32.1 ± 0.170 ± 437 ± 3

*p < 0.05 compared to AAC Vehicle group. Data are presented as mean ± SD.

Table 2: Histological and Molecular Markers of Cardiac Hypertrophy Following Treatment with this compound

GroupTreatmentCardiomyocyte Cross-Sectional Area (μm²)Relative ANP mRNA ExpressionRelative BNP mRNA Expression
ShamVehicle350 ± 301.0 ± 0.21.0 ± 0.3
AACVehicle750 ± 508.0 ± 1.010.0 ± 1.2
AACThis compound (20 mg/kg/day)550 ± 404.0 ± 0.55.0 ± 0.6
AACThis compound (40 mg/kg/day)400 ± 352.0 ± 0.42.5 ± 0.4

*p < 0.05 compared to AAC Vehicle group. Data are presented as mean ± SD. ANP (Atrial Natriuretic Peptide) and BNP (Brain Natriuretic Peptide) are fetal genes re-expressed during pathological hypertrophy.

Experimental Protocols

The following are detailed protocols for inducing cardiac hypertrophy in a rat model and for the subsequent evaluation of the therapeutic efficacy of this compound.

Protocol 1: Abdominal Aortic Constriction (AAC) Surgical Model

This surgical procedure creates a pressure overload on the left ventricle, leading to a robust and reproducible hypertrophic response.[1][5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • 4-0 silk suture

  • 22-gauge needle

  • Heating pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia.

  • Shave and sterilize the abdominal area.

  • Make a midline abdominal incision to expose the abdominal aorta.

  • Carefully isolate the aorta between the renal arteries.

  • Pass a 4-0 silk suture under the isolated aorta.

  • Place a 22-gauge needle parallel to the aorta.

  • Tie the suture snugly around both the aorta and the needle.

  • Quickly remove the needle to create a constriction of a defined diameter.

  • For sham-operated animals, perform the same procedure but do not tighten the suture around the aorta.

  • Close the abdominal muscle and skin layers with sutures.

  • Administer post-operative analgesics and monitor the animal's recovery on a heating pad.

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Four weeks post-AAC surgery, confirm the development of cardiac hypertrophy via echocardiography.

  • Randomly assign the AAC-operated rats into vehicle and treatment groups.

  • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., for doses of 20 mg/kg and 40 mg/kg).

  • Administer the compound or vehicle daily via oral gavage for a period of four weeks.

  • Monitor the animals' body weight and general health throughout the treatment period.

Protocol 3: Assessment of Cardiac Hypertrophy

1. Echocardiography:

  • Perform transthoracic echocardiography at the beginning and end of the treatment period.

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness (LVPWT).

  • Calculate ejection fraction (EF) and fractional shortening (FS) to assess cardiac function.

2. Gravimetric Analysis:

  • At the end of the study, euthanize the animals.

  • Excise the heart, separate the atria and right ventricle from the left ventricle (including the septum).

  • Blot the tissues dry and record the weights of the whole heart and the left ventricle.

  • Measure the tibia length.

  • Calculate the ratios of heart weight to body weight (HW/BW) and left ventricular weight to tibia length (LVW/TL).

3. Histological Analysis:

  • Fix the heart tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin (B1166041) and cut 5 µm sections.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.

  • Perform Masson's trichrome staining to assess fibrosis.

  • Capture images and quantify the cardiomyocyte cross-sectional area using image analysis software.

4. Molecular Analysis (RT-qPCR):

  • Isolate total RNA from the left ventricular tissue.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR to measure the mRNA expression levels of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).

  • Normalize the expression to a housekeeping gene (e.g., GAPDH).

Mandatory Visualization

Proposed Signaling Pathways for this compound in Cardiac Hypertrophy

The following diagrams illustrate the potential signaling pathways through which this compound may exert its anti-hypertrophic effects, based on the known mechanisms of its parent compound, Rutaecarpine.

Angiotensin_II_Calcineurin_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular cluster_Nucleus Nucleus AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC PLC AT1R->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT GATA4 GATA4 NFAT->GATA4 Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP) NFAT->Hypertrophic_Genes GATA4->Hypertrophic_Genes FDR This compound FDR->AngII Reduction (Proposed) FDR->Calcineurin Inhibition (Proposed)

Caption: Proposed Angiotensin II-Calcineurin signaling pathway and the inhibitory role of this compound.

TRPV1_CGRP_Pathway cluster_Sensory_Neuron Sensory Neuron cluster_Cardiomyocyte Cardiomyocyte FDR This compound TRPV1 TRPV1 Channel FDR->TRPV1 Activation (Proposed) Ca_influx Ca²⁺ Influx TRPV1->Ca_influx CGRP_release CGRP Release Ca_influx->CGRP_release CGRP_R CGRP Receptor CGRP_release->CGRP_R Acts on AC Adenylyl Cyclase CGRP_R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Anti_Hypertrophic Anti-Hypertrophic Effects PKA->Anti_Hypertrophic

Caption: Proposed TRPV1/CGRP signaling pathway for the cardioprotective effects of this compound.

Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to evaluate the efficacy of this compound.

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction (4 weeks) cluster_Phase2 Phase 2: Treatment (4 weeks) cluster_Phase3 Phase 3: Efficacy Evaluation Animal_Acclimatization Animal Acclimatization AAC_Surgery Abdominal Aortic Constriction (AAC) Surgery Animal_Acclimatization->AAC_Surgery Sham_Surgery Sham Surgery Animal_Acclimatization->Sham_Surgery Post_Op_Recovery Post-Operative Recovery AAC_Surgery->Post_Op_Recovery Sham_Surgery->Post_Op_Recovery Baseline_Echo Baseline Echocardiography Post_Op_Recovery->Baseline_Echo Group_Assignment Group Assignment Baseline_Echo->Group_Assignment Treatment_Admin Daily Oral Gavage: - Vehicle - FDR (20 mg/kg) - FDR (40 mg/kg) Group_Assignment->Treatment_Admin Final_Echo Final Echocardiography Treatment_Admin->Final_Echo Euthanasia Euthanasia & Tissue Collection Final_Echo->Euthanasia Gravimetric_Analysis Gravimetric Analysis (HW/BW, LVW/TL) Euthanasia->Gravimetric_Analysis Histology Histological Analysis (H&E, Masson's Trichrome) Euthanasia->Histology Molecular_Analysis Molecular Analysis (RT-qPCR for ANP, BNP) Euthanasia->Molecular_Analysis

Caption: Experimental workflow for evaluating this compound in a rat model of cardiac hypertrophy.

References

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Investigation of 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific pharmacokinetic and pharmacodynamic data for 14-Formyldihydrorutaecarpine is not publicly available. The following application notes and protocols are based on the known properties of its parent compound, rutaecarpine, and serve as a guideline for researchers, scientists, and drug development professionals initiating studies on this derivative.

Introduction

This compound is a derivative of rutaecarpine, a quinazolinocarboline alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa. Rutaecarpine has been investigated for a variety of pharmacological activities, including cardiovascular and anti-inflammatory effects. However, its clinical utility is often limited by poor oral bioavailability. Chemical modifications, such as the synthesis of this compound, are aimed at improving its pharmacokinetic profile and enhancing its therapeutic potential.

These application notes provide a framework for the systematic evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacokinetic Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a drug candidate.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table illustrates how quantitative pharmacokinetic data for this compound, once obtained, should be structured for clarity and comparison.

ParameterDescriptionValue (Unit)
Cmax Maximum plasma concentratione.g., ng/mL
Tmax Time to reach Cmaxe.g., h
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentratione.g., ngh/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinitye.g., ngh/mL
t1/2 Elimination half-lifee.g., h
CL/F Apparent total clearance of the drug from plasma after oral administratione.g., L/h/kg
Vd/F Apparent volume of distribution after oral administratione.g., L/kg
F% Absolute oral bioavailability%
Experimental Protocols

Objective: To assess the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Human, rat, mouse, or dog liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 µM) to the microsome suspension.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Objective: To evaluate the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (a marker for paracellular transport)

  • LC-MS/MS system

Protocol:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To assess apical to basolateral (A-B) permeability, add this compound (e.g., 10 µM) to the apical side and fresh HBSS to the basolateral side.

  • To assess basolateral to apical (B-A) permeability, add the compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh HBSS.

  • At the end of the experiment, measure the concentration of Lucifer yellow to assess the integrity of the cell monolayer.

  • Quantify the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Pharmacokinetic_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo Pharmacokinetics Metabolic Stability Metabolic Stability Single Dose PK (Rodent) Single Dose PK (Rodent) Metabolic Stability->Single Dose PK (Rodent) Provides initial clearance estimate Caco-2 Permeability Caco-2 Permeability Bioavailability Study Bioavailability Study Caco-2 Permeability->Bioavailability Study Predicts oral absorption Plasma Protein Binding Plasma Protein Binding CYP Inhibition CYP Inhibition Single Dose PK (Rodent)->Bioavailability Study Requires IV and PO data Further Development Further Development Bioavailability Study->Further Development Tissue Distribution Tissue Distribution Excretion Study Excretion Study

Figure 1: A generalized workflow for pharmacokinetic studies.

Pharmacodynamic Studies

Based on the known activities of rutaecarpine, pharmacodynamic studies of this compound would likely focus on its potential cardiovascular and anti-inflammatory effects.

Data Presentation: Hypothetical Pharmacodynamic Parameters

The following table illustrates how quantitative pharmacodynamic data should be presented.

AssayParameterValue (Unit)
Vasorelaxation Assay EC50e.g., µM
Emaxe.g., % relaxation
Anti-inflammatory Assay (LPS-stimulated macrophages) IC50 (for NO production)e.g., µM
IC50 (for TNF-α release)e.g., µM
Experimental Protocols

Objective: To determine the direct vasorelaxant effect of this compound.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Phenylephrine (PE) or Potassium Chloride (KCl)

  • This compound

  • Organ bath system with isometric force transducers

Protocol:

  • Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm).

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

  • Pre-contract the aortic rings with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound.

  • Record the changes in isometric tension.

  • Calculate the percentage of relaxation relative to the pre-contraction tension.

  • Determine the EC50 (concentration causing 50% of the maximal relaxation).

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of pro-inflammatory mediators.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (for nitric oxide measurement)

  • ELISA kit for TNF-α

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable product of nitric oxide) in the supernatant using the Griess reagent.

  • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit.

  • Determine the IC50 (concentration causing 50% inhibition) for both nitric oxide and TNF-α production.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, iNOS) NFkB->Genes Induces Transcription Compound This compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Figure 2: A hypothetical anti-inflammatory signaling pathway.

Conclusion

The provided application notes and protocols offer a foundational approach for the characterization of this compound. The successful execution of these studies will provide critical data to support its further development as a potential therapeutic agent. Researchers should adapt these protocols as necessary based on the specific chemical properties of the compound and the emerging data.

Application Notes and Protocols for the In-Vivo Delivery of 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Formyldihydrorutaecarpine (FHR), a derivative of the alkaloid rutaecarpine (B1680285), has garnered interest for its potential therapeutic applications. However, its poor aqueous solubility presents a significant challenge for achieving adequate oral bioavailability and effective in-vivo delivery. These application notes provide a comprehensive overview of formulation strategies, detailed experimental protocols, and relevant in-vivo data to guide researchers in the development of effective delivery systems for FHR. The information presented is a synthesis of methodologies applied to FHR (also referred to as HGR4113 in some studies) and the closely related compound, rutaecarpine.

Data Presentation: Quantitative Formulation and Pharmacokinetic Parameters

To facilitate the comparison of different formulation strategies, the following tables summarize key quantitative data.

Table 1: In-Vivo Bioavailability of a this compound Lipid-Based Formulation in Rats [1][2][3]

Oral Dosage (mg/kg)Bioavailability (%)
4053.3 ± 19.5
8056.9 ± 14.0
16067.8 ± 16.7

Table 2: Pharmacokinetic Parameters of this compound (HGR4113) in Rats Following Intravenous and Oral Administration [1][4]

ParameterIntravenous (1 mg/kg)Oral (40 mg/kg)Oral (80 mg/kg)Oral (160 mg/kg)
HGR4113
Cmax (ng/mL)-135.7 ± 45.2316.7 ± 110.1866.7 ± 250.6
Tmax (h)-1.5 ± 0.52.0 ± 0.82.3 ± 0.8
AUC₀₋t (ng·h/mL)107.1 ± 19.5572.9 ± 197.41283.3 ± 318.53200.0 ± 888.9
HGR4113-d7 (IV Tracer)
Cmax (ng/mL)100.3 ± 15.6---
Tmax (h)0.08 ± 0.0---
AUC₀₋t (ng·h/mL)109.1 ± 22.3107.1 ± 19.5112.5 ± 20.1117.8 ± 21.3

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Oral Formulation for this compound[1]

This protocol describes the preparation of an oral dosing solution for in-vivo bioavailability studies in rats.

Materials:

  • This compound (FHR) powder

  • Linoleoyl Polyoxyl-6 glycerides (e.g., Labrafil® M 2125 CS)

  • Medium-chain triglycerides (MCT)

  • Methylcellulose (B11928114) (MC)

  • Purified water

Equipment:

  • Analytical balance

  • Ultrasonic bath

  • Homogenizer (e.g., IKA T25D)

  • Magnetic stirrer

  • Glass vessels and Falcon tubes

Procedure:

  • Prepare a 0.5% (w/v) methylcellulose aqueous solution by dissolving the appropriate amount of MC in purified water with stirring.

  • In a Falcon tube, prepare the lipid phase by dissolving 10% (v/v) linoleoyl Polyoxyl-6 glycerides in 35% (v/v) of the final solution volume of medium-chain triglycerides.

  • Subject the lipid phase to ultrasonic treatment for 10 minutes to ensure complete dissolution.

  • Add the FHR powder to the lipid phase to achieve the desired final concentration (e.g., 10 or 20 mg/mL).

  • Mix the lipid phase containing FHR with the 0.5% MC aqueous solution (65% v/v of the final solution volume).

  • Homogenize the mixture for at least three minutes at 30,000 rpm.

  • Transfer the resulting emulsion to a glass vessel and sonicate for 30 minutes to ensure homogeneity and stability.

  • Store the final formulation at 4°C until use.

Protocol 2: Preparation of Rutaecarpine-Loaded Chitosan (B1678972) Nanoparticles (Adaptable for FHR)

This protocol is adapted from a method for rutaecarpine and can be optimized for FHR.

Materials:

  • This compound (FHR)

  • Chitosan (low molecular weight)

  • Tripolyphosphate (TPP)

  • Acetic acid

  • Purified water

  • Tween 80 (as a stabilizer, optional)

Equipment:

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Particle size analyzer

  • Spectrophotometer or HPLC for drug content analysis

Procedure:

  • Prepare a chitosan solution (e.g., 0.5 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.

  • Adjust the pH of the chitosan solution to approximately 4.5-5.0 using 1M NaOH.

  • Dissolve FHR in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a specific concentration.

  • Add the FHR solution dropwise to the chitosan solution under magnetic stirring.

  • Prepare a TPP solution (e.g., 0.5 mg/mL) in purified water.

  • Add the TPP solution dropwise to the chitosan-FHR mixture under constant magnetic stirring (e.g., 1000 rpm) for a defined period (e.g., 30 minutes) to form nanoparticles via ionic gelation. A chitosan to TPP ratio of 4:1 can be a starting point for optimization.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with purified water to remove any unreacted reagents and resuspend in a suitable medium.

  • Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method

This protocol provides a general framework for preparing solid dispersions to enhance the solubility and dissolution rate of FHR.

Materials:

  • This compound (FHR)

  • A hydrophilic carrier (e.g., Poloxamer 188, PVP K30, Soluplus®)

  • A suitable solvent (e.g., methanol, ethanol, acetone)

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh FHR and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both FHR and the carrier in a minimal amount of the selected solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Alternatively, the solvent can be evaporated in a vacuum oven.

  • The resulting solid mass is then further dried to remove any residual solvent.

  • The dried solid dispersion is pulverized using a mortar and pestle and sieved to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC, XRD, and FTIR).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways of Rutaecarpine (Relevant to this compound)

The following diagrams illustrate the key signaling pathways modulated by rutaecarpine, which are likely to be relevant for understanding the mechanism of action of its derivative, this compound.

G Rutaecarpine Rutaecarpine TRPV1 TRPV1 Rutaecarpine->TRPV1 Activates CaMKII CaMKII TRPV1->CaMKII Ca²⁺ influx CaMKKbeta CaMKKβ TRPV1->CaMKKbeta eNOS eNOS CaMKII->eNOS Phosphorylates AMPK AMPK CaMKKbeta->AMPK AMPK->eNOS Phosphorylates NO Nitric Oxide (Vasodilation) eNOS->NO

Caption: Rutaecarpine-induced vasodilation signaling pathway.

G Rutaecarpine Rutaecarpine GSK3beta GSK3β Rutaecarpine->GSK3beta Inhibits Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3beta beta_catenin β-catenin GSK3beta->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation

Caption: Inhibition of Wnt/β-catenin signaling by rutaecarpine.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the preparation and evaluation of different this compound formulations.

G start Start dissolve_fhr Dissolve FHR in Lipid Phase start->dissolve_fhr prepare_aq Prepare 0.5% MC Aqueous Solution start->prepare_aq homogenize Homogenize Lipid and Aqueous Phases dissolve_fhr->homogenize prepare_aq->homogenize sonicate Sonicate Emulsion homogenize->sonicate characterize Characterize Formulation (Droplet Size, etc.) sonicate->characterize in_vivo In-Vivo Study (Oral Administration) characterize->in_vivo end End in_vivo->end

Caption: Workflow for lipid-based FHR formulation.

G start Start dissolve_drug_carrier Dissolve FHR and Carrier in Solvent start->dissolve_drug_carrier evaporate Evaporate Solvent dissolve_drug_carrier->evaporate dry Dry Solid Mass evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize Solid Dispersion (Dissolution, DSC, XRD) pulverize->characterize in_vivo In-Vivo Study characterize->in_vivo end End in_vivo->end

Caption: Workflow for FHR solid dispersion formulation.

Conclusion

The formulation of this compound for in-vivo delivery requires strategies to overcome its poor water solubility. Lipid-based formulations, nanoparticles, and solid dispersions are promising approaches to enhance its oral bioavailability. The provided protocols offer a starting point for the development and optimization of FHR delivery systems. Further characterization and in-vivo studies are essential to determine the most effective formulation for preclinical and potential clinical applications. The elucidation of the signaling pathways of the related compound, rutaecarpine, provides a framework for investigating the molecular mechanisms of FHR.

References

Application Notes and Protocols for Rutaecarpine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound 14-Formyldihydrorutaecarpine in the context of cancer cell line research is not available in the public domain. The following application notes and protocols are based on studies conducted with the parent alkaloid, Rutaecarpine (B1680285) , and are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Rutaecarpine, an indole (B1671886) quinazoline (B50416) alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2][3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis. These properties make Rutaecarpine a compound of interest in oncological research and drug discovery.

Mechanism of Action

Rutaecarpine exerts its anticancer effects through several mechanisms:

  • Induction of Apoptosis: Rutaecarpine has been shown to induce apoptosis in various cancer cells, including human esophageal squamous cell carcinoma (CE81T/VGH), liver cancer (HepG2), and colon cancer cells.[1][4][5] This is achieved through the regulation of the intrinsic apoptotic pathway, characterized by:

    • Upregulation of the pro-apoptotic protein Bax.[1][3]

    • Downregulation of the anti-apoptotic protein Bcl-2.[1][3]

    • Activation of caspase-9 and caspase-3.[1][3][4]

    • Disruption of the mitochondrial membrane potential.[4]

  • Cell Cycle Arrest: Rutaecarpine can induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it causes G2/M phase arrest in esophageal cancer cells and G0/G1 phase arrest in colorectal cancer cells.[3][6]

  • Inhibition of Key Signaling Pathways:

    • Wnt/β-catenin Pathway: In colorectal cancer cells, Rutaecarpine suppresses the Wnt/β-catenin signaling pathway, a critical pathway in colon carcinogenesis.[6][7]

    • STAT3 Signaling: Rutaecarpine has been observed to inhibit the phosphorylation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and invasion, in colon cancer cells.[5]

    • NF-κB Signaling: It also decreases the phosphorylation levels of NF-κB, another crucial regulator of inflammation and cancer.[5]

  • Inhibition of Angiogenesis: Some studies suggest that Rutaecarpine can inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[2]

  • Reversal of Multidrug Resistance: Rutaecarpine has been shown to sensitize multidrug-resistant cancer cells (MCF-7/ADR and A549/Taxol) to conventional chemotherapeutic agents like adriamycin and paclitaxel (B517696) by promoting the degradation of the drug efflux pump ABCB1.[8]

  • Induction of Differentiation: In triple-negative breast cancer (TNBC) cells, rutaecarpine has been found to induce luminal differentiation by inhibiting the enzyme fumarate (B1241708) hydratase (FH), leading to metabolic stress and increased reactive oxygen species (ROS).[9]

Data Presentation

Table 1: IC50 Values of Rutaecarpine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay
CE81T/VGHEsophageal Squamous Cell CarcinomaNot explicitly stated, but significant inhibition observed at 20 µM24, 48, 72MTT Assay
HepG2Liver Cancer~50 µM (for 50% viability reduction)Not specifiedNot specified
SGC-7901Gastric CancerNot explicitly stated, but apoptosis inducedNot specifiedNot specified
MCF-7/ADRAdriamycin-resistant Breast Cancer> 100 µM (alone)Not specifiedMTT Assay
A549/TaxolPaclitaxel-resistant Lung Cancer> 100 µM (alone)Not specifiedMTT Assay

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.

Table 2: Effects of Rutaecarpine on Apoptosis and Cell Cycle

Cell LineEffectConcentrationTime (h)Key Markers
CE81T/VGHG2/M Arrest & Apoptosis20 µM24, 48, 72↑p53, ↑Bax, ↓Bcl-2, ↑Cleaved Caspase-9/3
HepG2ApoptosisNot specified24↓MMP, ↑Caspase-3/8/9
Colorectal Cancer CellsG0/G1 Arrest & ApoptosisNot specifiedNot specified↓Wnt/β-catenin targets
MCF-7/ADREnhanced Doxorubicin-induced Apoptosis5, 20 µM48Increased apoptotic cells
A549/TaxolEnhanced Paclitaxel-induced Apoptosis5, 20 µM48Increased apoptotic cells

Experimental Protocols

Cell Culture
  • Cell Lines: Human cancer cell lines such as CE81T/VGH (esophageal), HepG2 (liver), various colorectal cancer cell lines (e.g., HCT116, SW480), and breast cancer cell lines (e.g., MCF-7, ZR-75) can be used.[1][2][4][5] Normal cell lines like MCF-10A can be used as controls.[2]

  • Culture Medium: The choice of medium depends on the cell line (e.g., DMEM, RPMI-1640) and should be supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Rutaecarpine.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Rutaecarpine (e.g., 0, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells.

  • Seed cells in a 6-well plate and treat with Rutaecarpine at the desired concentrations and time points.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Rutaecarpine on cell cycle distribution.

  • Treat cells with Rutaecarpine as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins.

  • Lyse Rutaecarpine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-STAT3, β-catenin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control.

Visualizations

Rutaecarpine_Apoptosis_Pathway Rutaecarpine Rutaecarpine Bcl2 Bcl-2 Rutaecarpine->Bcl2 Bax Bax Rutaecarpine->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion inhibition Bax->Mitochondrion permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Rutaecarpine-induced intrinsic apoptosis pathway.

Rutaecarpine_Signaling_Inhibition cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway Wnt_Ligand Wnt Beta_Catenin β-catenin Wnt_Ligand->Beta_Catenin stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF nuclear translocation & binding Target_Genes_Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activation STAT3 STAT3 JAK->STAT3 phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Target_Genes_STAT3 Target Gene Expression (e.g., Bcl-2, Survivin) pSTAT3->Target_Genes_STAT3 dimerization & nuclear translocation Rutaecarpine Rutaecarpine Rutaecarpine->Beta_Catenin Rutaecarpine->pSTAT3

Caption: Inhibition of Wnt/β-catenin and STAT3 signaling by Rutaecarpine.

Experimental_Workflow_Rutaecarpine cluster_assays Cell-Based Assays start Cancer Cell Culture treatment Treat with Rutaecarpine (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis conclusion Conclusion on Anticancer Effects data_analysis->conclusion

Caption: General experimental workflow for studying Rutaecarpine's effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 14-Formyldihydrorutaecarpine synthesis.

Synthesis Overview

The synthesis of this compound typically involves two key stages: the construction of the dihydrorutaecarpine core followed by a formylation step. The dihydrorutaecarpine core is commonly synthesized via a Pictet-Spengler reaction, while the formyl group is introduced at the 14-position using a Vilsmeier-Haack reaction.

Synthesis Pathway

Synthesis_Pathway Tryptamine (B22526) Tryptamine Dihydrorutaecarpine Dihydrorutaecarpine Tryptamine->Dihydrorutaecarpine Pictet-Spengler Reaction Acid_Chloride 2-Aminobenzoic Acid Derivative Acid_Chloride->Dihydrorutaecarpine Final_Product This compound Dihydrorutaecarpine->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Final_Product

General synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Part 1: Pictet-Spengler Reaction for Dihydrorutaecarpine Core Synthesis

Q1: What are the common causes of low yield in the Pictet-Spengler reaction for dihydrorutaecarpine synthesis?

A1: Low yields in this step can often be attributed to several factors:

  • Inadequate Acid Catalysis: The Pictet-Spengler reaction is acid-catalyzed. Insufficient or inappropriate acid can lead to a sluggish reaction.

  • Reaction Temperature and Time: The optimal temperature and duration can vary depending on the specific substrates and catalyst used.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

  • Purity of Starting Materials: Impurities in tryptamine or the 2-aminobenzoic acid derivative can interfere with the reaction.

Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction

Troubleshooting_Pictet_Spengler Start Low Yield in Pictet-Spengler Reaction Check_Catalyst Verify Acid Catalyst (Type and Concentration) Start->Check_Catalyst Optimize_Temp Optimize Reaction Temperature and Time Check_Catalyst->Optimize_Temp If catalyst is appropriate Improved_Yield Improved Yield Check_Catalyst->Improved_Yield After adjustment Screen_Solvents Screen Different Solvents Optimize_Temp->Screen_Solvents If yield is still low Optimize_Temp->Improved_Yield After optimization Check_Purity Check Purity of Starting Materials Screen_Solvents->Check_Purity If yield is still low Screen_Solvents->Improved_Yield With optimal solvent Check_Purity->Improved_Yield After purification

Systematic approach to troubleshooting low yields.

Table 1: Effect of Reaction Conditions on Dihydrorutaecarpine Yield (Illustrative)

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)252465
2p-Toluenesulfonic Acid (p-TsOH)Toluene801278
3Formic AcidAcetonitrile601872
4p-TsOHToluene110 (reflux)885

Note: This table is illustrative and based on typical conditions for Pictet-Spengler reactions. Optimal conditions for your specific substrates should be determined experimentally.

Part 2: Vilsmeier-Haack Formylation of Dihydrorutaecarpine

Q2: My Vilsmeier-Haack formylation of dihydrorutaecarpine is resulting in a low yield of the desired 14-formyl product. What could be the issue?

A2: Low yields in the Vilsmeier-Haack formylation of dihydrorutaecarpine can be caused by several factors:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent can lead to incomplete conversion of the starting material.

  • Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may result in a slow reaction, while too high a temperature can lead to side product formation.

  • Work-up Procedure: Improper work-up can lead to product loss or decomposition of the iminium salt intermediate before hydrolysis to the aldehyde.

Table 2: Troubleshooting Guide for Vilsmeier-Haack Formylation

Problem Possible Cause Recommended Solution
Low ConversionInactive Vilsmeier reagentEnsure anhydrous conditions during reagent preparation. Use freshly distilled POCl₃ and anhydrous DMF.
Insufficient reagentIncrease the molar equivalents of POCl₃ and DMF (e.g., from 1.5 to 2.5 equivalents).
Formation of Side ProductsReaction temperature too highMaintain the reaction temperature between 0-25°C initially, and then gently heat if necessary while monitoring by TLC.
Non-specific formylationThe indole (B1671886) nitrogen is a potential site for side reactions. While formylation at C-14 is generally favored, optimization of reaction conditions is key.
Product Loss During Work-upIncomplete hydrolysis of the iminium saltEnsure the reaction mixture is quenched with a sufficient amount of ice-cold water or a mild base (e.g., sodium acetate (B1210297) solution) and stirred until hydrolysis is complete.
Emulsion formation during extractionUse brine to break up emulsions during the extraction process.

Q3: I am observing multiple spots on my TLC after the Vilsmeier-Haack reaction. What are the likely side products?

A3: Besides the desired 14-formyl product, you may observe the following side products:

  • Unreacted Dihydrorutaecarpine: This will be a major spot if the reaction has not gone to completion.

  • N-Formylated Product: The indole nitrogen can potentially be formylated, though this is generally less favorable under standard Vilsmeier-Haack conditions.

  • Di-formylated Products: Although less common, formylation at other positions on the aromatic rings could occur under harsh conditions.

  • Decomposition Products: The starting material or product may decompose if the reaction is overheated or exposed to strong acids for extended periods.

Experimental Protocols

Protocol 1: Synthesis of Dihydrorutaecarpine via Pictet-Spengler Reaction
  • Reaction Setup: To a solution of tryptamine (1.0 eq) in anhydrous toluene, add the 2-aminobenzoic acid derivative (1.1 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the precipitate and wash with cold toluene.

  • Purification: The crude dihydrorutaecarpine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Vilsmeier-Haack Formylation of Dihydrorutaecarpine
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of dihydrorutaecarpine (1.0 eq) in anhydrous DMF dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane (B92381) and ethyl acetate) to afford this compound.

Purification Logic

Purification_Logic Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (Monitored by TLC) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Recrystallization Recrystallization (Optional) Solvent_Evaporation->Recrystallization Pure_Product Pure this compound Solvent_Evaporation->Pure_Product If sufficiently pure Recrystallization->Pure_Product

General purification workflow for the final product.

Disclaimer: The experimental protocols and troubleshooting guides provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions and substrates. Always perform a thorough risk assessment before conducting any chemical synthesis.

14-Formyldihydrorutaecarpine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of 14-formyldihydrorutaecarpine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a new alkaloid, a derivative of rutaecarpine (B1680285), found in the ripe fruits of Evodia rutaecarpa.[1] It has shown potential as an antioxidant by inhibiting oxygen radical formation in human neutrophils.[1] Like its parent compound, rutaecarpine, this compound is a lipophilic molecule, which often leads to poor aqueous solubility. This low solubility can be a significant hurdle in experimental settings, affecting bioavailability, formulation, and the accuracy of in vitro and in vivo studies.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution in aqueous media for cell-based assays. What is happening?

A2: This is a common issue encountered with poorly soluble compounds. While Dimethyl Sulfoxide (DMSO) is an effective solvent for creating concentrated stock solutions, the compound can precipitate when the stock is diluted into an aqueous buffer or cell culture medium where its solubility is much lower. This phenomenon is often referred to as "crashing out." The final concentration of DMSO in your assay should also be kept low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q3: Are there any chemical modifications that can improve the solubility of rutaecarpine derivatives?

A3: Yes, structural modifications of the parent rutaecarpine molecule have been explored to enhance solubility. One successful strategy involves the introduction of amine groups to the indole-N atom of rutaecarpine derivatives, which has been shown to significantly improve their water solubility.

Troubleshooting Guide: Solubility Issues

This guide provides potential solutions and formulation strategies to overcome the solubility challenges of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Media The compound's solubility limit is exceeded upon dilution from a high-concentration organic stock.- Optimize Solvent System: Use a co-solvent system. Prepare the final dilution in a mixture of aqueous buffer and a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol).- pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.- Use of Excipients: Incorporate solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD), surfactants, or polymers.
Inconsistent Results in Bioassays Poor solubility leading to variable compound concentration in the assay medium.- Sonication: After dilution, sonicate the solution to help disperse the compound and break up small aggregates.- Use of Solubilizing Agents: Employ non-ionic surfactants like Tween 80 or Pluronic F68 at low, non-toxic concentrations in the assay medium.- Formulation as Nanoparticles: Nanosuspensions can increase the surface area of the drug, improving dissolution rate and apparent solubility.
Difficulty Preparing a Concentrated Stock Solution The compound has low solubility even in common organic solvents.- Test a Range of Solvents: Systematically test the solubility in various organic solvents such as DMSO, Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).- Warming: Gently warming the solution may help dissolve the compound, but be cautious of potential degradation.

Experimental Protocols

General Protocol for Solubilizing this compound for In Vitro Assays

This protocol provides a general workflow for preparing this compound solutions for cell-based or other in vitro experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting A 1. Weigh 1-5 mg of This compound B 2. Dissolve in minimal volume of 100% DMSO (e.g., 100-500 µL) A->B C 3. Vortex and gently warm if necessary to fully dissolve B->C D 4. Store stock solution at -20°C or -80°C C->D E 5. Serially dilute the stock solution in 100% DMSO to create intermediate stocks D->E F 6. Dilute the intermediate stock into pre-warmed aqueous buffer or cell culture medium E->F G 7. Vortex immediately after dilution F->G H 8. Visually inspect for precipitation G->H I If precipitation occurs, try: - Using a co-solvent in the final medium - Adding a non-toxic surfactant - Lowering the final compound concentration H->I Precipitation Observed

Caption: Experimental workflow for the solubilization of this compound.

Signaling Pathways

The parent compound, rutaecarpine, has been shown to modulate several signaling pathways. While the specific pathways for this compound may not be fully elucidated, the following diagrams illustrate the known mechanisms of rutaecarpine which are likely relevant.

Antioxidant and Vasodilatory Effects of Rutaecarpine

Rutaecarpine has been shown to exert protective effects on endothelial cells through the activation of multiple signaling cascades that lead to the production of nitric oxide (NO) and the upregulation of antioxidant enzymes.

G cluster_0 Rutaecarpine-Mediated Signaling Rutaecarpine Rutaecarpine TRPV1 TRPV1 Rutaecarpine->TRPV1 AhR AhR Rutaecarpine->AhR Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Nrf2 Nrf2 TRPV1->Nrf2 Activation via PKCδ/Akt CaMKII CaMKII Ca2_influx->CaMKII CaMKKb CaMKKβ Ca2_influx->CaMKKb eNOS eNOS CaMKII->eNOS Phosphorylation AMPK AMPK CaMKKb->AMPK AMPK->eNOS Phosphorylation NO Nitric Oxide eNOS->NO AhR->Nrf2 Expression ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Rutaecarpine signaling pathways leading to antioxidant and vasodilatory effects.

Anti-Inflammatory and Anti-Cancer Effects of Rutaecarpine

Rutaecarpine has also been investigated for its anti-inflammatory and anti-cancer properties, which are mediated through the inhibition of pro-inflammatory and cell proliferation pathways.

G cluster_1 Inhibitory Pathways of Rutaecarpine Rutaecarpine Rutaecarpine PI3K PI3K Rutaecarpine->PI3K beta_catenin β-catenin Rutaecarpine->beta_catenin Suppression Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Platelet_Activation Platelet Activation GSK3b->Platelet_Activation Wnt Wnt Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression

Caption: Inhibitory effects of Rutaecarpine on PI3K/Akt and Wnt/β-catenin pathways.

References

Technical Support Center: Stability and Degradation of Novel Alkaloids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for "14-Formyldihydrorutaecarpine" did not yield specific stability and degradation data. The following technical support center has been created for a hypothetical compound, "Alkaloid-X," to serve as a comprehensive guide and template for researchers working on the stability of novel alkaloid compounds. The data and pathways presented are illustrative.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Alkaloid-X in solution?

A1: The stability of Alkaloid-X in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Hydrolysis and oxidation are the most common degradation pathways.

Q2: What are the recommended storage conditions for stock solutions of Alkaloid-X?

A2: For optimal stability, stock solutions of Alkaloid-X should be prepared in a suitable organic solvent (e.g., DMSO, ethanol) at a high concentration, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below, protected from light.

Q3: What are the major degradation products of Alkaloid-X observed under forced degradation conditions?

A3: Under forced degradation conditions, the primary degradation products of Alkaloid-X are typically formed through hydrolysis of ester or amide functionalities and oxidation of susceptible moieties. See the data tables below for a summary of degradation products observed under acidic, basic, oxidative, thermal, and photolytic stress.

Q4: Which analytical techniques are most suitable for monitoring the stability of Alkaloid-X?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for separating Alkaloid-X from its degradation products and quantifying its concentration over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of Alkaloid-X is observed in an aqueous buffer solution.

  • Question: My solution of Alkaloid-X in a neutral pH buffer shows significant degradation within a few hours at room temperature. What could be the cause and how can I prevent it?

  • Answer:

    • Check pH Sensitivity: Alkaloid-X may be susceptible to hydrolysis even at neutral pH. Evaluate the stability at different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH range for stability.

    • Control Temperature: Room temperature may be too high for your compound in an aqueous environment. Prepare and handle the solutions at a lower temperature (e.g., on ice) and store them at 4°C or frozen when not in use.

    • Minimize Light Exposure: Protect your solution from light by using amber vials or covering the container with aluminum foil, as photodegradation can occur.

    • Consider Cosolvents: If compatible with your experimental design, consider adding a cosolvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer to potentially improve stability.

Issue 2: Extraneous peaks are observed in the chromatogram of a freshly prepared Alkaloid-X solution.

  • Question: I am seeing unexpected peaks in the HPLC analysis of a newly prepared solution of Alkaloid-X. Are these impurities or degradation products?

  • Answer:

    • Analyze the Starting Material: First, analyze a solution of the solid Alkaloid-X powder to confirm its initial purity. The extra peaks may be impurities from the synthesis or purification process.

    • Solvent Interaction: The solvent used for dissolution may be reacting with Alkaloid-X. Prepare solutions in different recommended solvents to see if the peak profile changes.

    • On-column Degradation: The analytical method itself could be causing degradation. Check the pH of the mobile phase and the column temperature. Try adjusting these parameters to milder conditions.

Issue 3: The concentration of Alkaloid-X appears to decrease over time, but no distinct degradation peaks are visible in the HPLC chromatogram.

  • Question: I am losing my main compound peak over time, but I don't see corresponding new peaks for degradation products. Where is my compound going?

  • Answer:

    • Precipitation: Alkaloid-X may be precipitating out of solution, especially if the concentration is near its solubility limit or if the solvent composition changes (e.g., upon addition to an aqueous buffer). Visually inspect the solution for any particulate matter and consider centrifugation before analysis.

    • Adsorption: The compound might be adsorbing to the surface of the storage container (e.g., glass or plastic). Using silanized glass vials or low-adsorption plasticware can mitigate this issue.

    • Formation of Insoluble or Non-UV Active Products: The degradation products may be insoluble in the mobile phase or may not have a chromophore, making them undetectable by UV. LC-MS analysis might be necessary to identify these products.

Data Presentation: Forced Degradation of Alkaloid-X

Table 1: Summary of Alkaloid-X Stability under Forced Degradation Conditions

Stress ConditionTime (hours)Alkaloid-X Remaining (%)Major Degradation Products
0.1 M HCl (60°C)2465%DP-A1, DP-A2
0.1 M NaOH (60°C)842%DP-B1, DP-B2
10% H₂O₂ (RT)4878%DP-O1
Heat (80°C, solid)7295%Minor degradation
Photolytic (UV light)2488%DP-P1

Table 2: Characterization of Major Degradation Products (DPs) of Alkaloid-X

Degradation ProductProposed Structure/ModificationMethod of Identification
DP-A1Hydrolysis of lactam ringLC-MS
DP-A2Epimerization at C-5LC-MS/MS
DP-B1Hydrolysis of formyl groupLC-MS
DP-B2Ring opening of indole (B1671886) moietyLC-MS/MS
DP-O1N-oxide formationLC-MS
DP-P1DimerizationLC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study of Alkaloid-X

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Alkaloid-X in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 2, 4, 6, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw samples at 0, 8, 24, and 48 hours.

  • Thermal Degradation: Store a known quantity of solid Alkaloid-X in an oven at 80°C. Withdraw samples at 24, 48, and 72 hours, and prepare solutions for analysis.

  • Photolytic Degradation: Expose a solution of Alkaloid-X (100 µg/mL in methanol) to UV light (254 nm). Withdraw samples at 0, 8, 16, and 24 hours.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

Alkaloid-X Degradation Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis (0.1 M HCl, 60°C) DPA1 DP-A1 (Lactam Hydrolysis) Acid->DPA1 DPA2 DP-A2 (Epimerization) Acid->DPA2 Base Basic Hydrolysis (0.1 M NaOH, 60°C) DPB1 DP-B1 (Deformylation) Base->DPB1 DPB2 DP-B2 (Indole Ring Opening) Base->DPB2 Oxidation Oxidation (10% H₂O₂, RT) DPO1 DP-O1 (N-Oxide) Oxidation->DPO1 Photo Photodegradation (UV Light) DPP1 DP-P1 (Dimer) Photo->DPP1 AlkaloidX Alkaloid-X AlkaloidX->Acid AlkaloidX->Base AlkaloidX->Oxidation AlkaloidX->Photo

Caption: Hypothetical degradation pathway of Alkaloid-X under various stress conditions.

Forced Degradation Experimental Workflow start Prepare Alkaloid-X Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Timed Intervals stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS neutralize->analysis data Identify Degradation Products & Quantify Remaining Alkaloid-X analysis->data report Generate Stability Report data->report

Caption: General experimental workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed in Experiment q1 Is the solution aqueous? start->q1 a1_yes Potential Hydrolysis. Check pH, Temperature, Light Exposure. q1->a1_yes Yes a1_no Check for solvent reactivity. q1->a1_no No q2 Are new peaks observed in HPLC? a1_yes->q2 a1_no->q2 a2_yes Characterize new peaks by LC-MS to identify degradation products. q2->a2_yes Yes a2_no Investigate precipitation or adsorption to container walls. q2->a2_no No end_node Implement Corrective Actions: Adjust pH, lower temp, protect from light, use co-solvents or different containers. a2_yes->end_node a2_no->end_node

Caption: Troubleshooting decision tree for unexpected sample degradation.

Technical Support Center: Optimizing HPLC Separation of 14-Formyldihydrorutaecarpine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 14-Formyldihydrorutaecarpine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during the chromatographic separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound isomers challenging?

The separation of this compound isomers is challenging due to their structural similarity. Isomers possess identical molecular weights and often have very similar physicochemical properties, such as polarity and pKa, making it difficult to achieve baseline resolution with standard HPLC methods.[1][2] The presence of multiple chiral centers can lead to the existence of enantiomers and diastereomers, further complicating the separation.[3][4]

Q2: What is a good starting point for developing an HPLC method for these isomers?

A good starting point is a reversed-phase HPLC method using a C18 column.[1] Gradient elution with a mobile phase consisting of an aqueous component (like water with a modifier) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically effective.[1][5] The addition of a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape by controlling the ionization of the analytes.[1] For potentially chiral isomers, screening a variety of chiral stationary phases (CSPs) is recommended.[6][7]

Q3: What are the key HPLC parameters to optimize for better separation?

To improve the separation of isomers, systematically optimize the following parameters:

  • Mobile Phase Composition: The choice of organic solvent (acetonitrile often provides better efficiency) and the gradient profile are critical.[8][9] A shallow gradient around the elution time of the isomers can significantly improve resolution.[1]

  • Column Selection: If initial separation on a C18 column is poor, consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can offer unique interactions.[3][10] For enantiomers, a chiral stationary phase is necessary.[4][7][11]

  • Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[8][9] Evaluating temperatures in a range like 25-60°C can help optimize selectivity.[8][9]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better resolution.[8][12]

  • pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can alter retention times and selectivity, significantly impacting the separation.[12][13]

Q4: When should I consider using a chiral column?

If you suspect the presence of enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is essential for their separation.[4][11] Standard achiral columns like C18 cannot resolve enantiomers.[3] Chiral method development often involves screening a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides) with different mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions.[7][14]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers Inappropriate column selectivity.[2]Try a column with a different stationary phase (e.g., Phenyl, Biphenyl, or a suitable chiral column).[3][10]
Suboptimal mobile phase composition.[2]Optimize the organic solvent (acetonitrile vs. methanol), and adjust the gradient to be shallower around the elution time of the isomers.[1][8]
Non-optimal temperature or flow rate.[2]Systematically evaluate the effect of different column temperatures (e.g., 25, 30, 40°C) and lower the flow rate.[8][9]
Broad Peaks Column overload.[1]Reduce the sample concentration or injection volume.[2][12]
Extra-column volume.[1]Use shorter tubing with a smaller internal diameter to connect the column to the detector.[2][15]
Column degradation or contamination.[2]Use a guard column, ensure proper sample filtration, and if necessary, replace the analytical column.[2][12]
Peak Tailing Secondary interactions with the stationary phase.[1]Add a mobile phase modifier like 0.1% formic acid to suppress silanol (B1196071) interactions.[1] Consider using a base-deactivated or end-capped column.[1]
Sample solvent effects.Dissolve the sample in the initial mobile phase composition whenever possible.[2]
Peak Splitting Column inlet frit is partially blocked or there's a void in the column.[2]Replace the column inlet frit or the entire column.[2]
Co-elution of very similar isomers.This may indicate partial separation. Further method optimization is needed as described for poor resolution.[2]
Inconsistent Retention Times Inadequate column equilibration.[1]Increase the column equilibration time between runs, ensuring at least 10 column volumes of the initial mobile phase pass through.[1]
Mobile phase instability.[1]Prepare fresh mobile phase daily and ensure it is properly degassed.[1]
Temperature fluctuations.[13]Use a column oven to maintain a consistent temperature.[8]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Method Development

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound isomers.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase composition (e.g., a mixture of water and acetonitrile).

  • HPLC System and Column:

    • HPLC System: A standard HPLC or UHPLC system with a gradient pump and a UV or MS detector.

    • Column: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC Parameters:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A common starting gradient is 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a suitable wavelength (e.g., determined by a UV scan of the analyte) or Mass Spectrometry for more sensitive and specific detection.[1]

    • Injection Volume: 10 µL.

  • Optimization Steps:

    • Gradient Optimization: If resolution is poor, flatten the gradient around the elution time of the isomers.[1]

    • Solvent Selection: If co-elution persists, try methanol (B129727) as the organic modifier (Mobile Phase B) and re-optimize the gradient.[10]

    • Temperature Optimization: Evaluate the effect of column temperature on selectivity by testing at different temperatures (e.g., 25°C, 35°C, 45°C).[1][8]

Protocol for Chiral HPLC Method Screening

This protocol outlines a screening approach to find a suitable chiral separation method.

  • Sample Preparation:

    • Ensure the sample is of high chemical purity (>95%) by running an achiral HPLC analysis first.[6]

    • Dissolve the sample in a solvent compatible with the mobile phases to be screened.

  • Chiral Column and Mobile Phase Screening:

    • Columns: Screen a set of chiral stationary phases with different selectivities (e.g., polysaccharide-based columns like Chiralpak AD-H, IA, IB, IC).[11][14]

    • Mobile Phases:

      • Normal Phase: n-hexane/isopropanol or n-hexane/ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v).[11]

      • Reversed Phase: Acetonitrile/water or methanol/water mixtures with or without an acidic or basic modifier.

      • Polar Organic Mode: Pure methanol, ethanol, or acetonitrile.[14]

    • Run initial screening gradients or isocratic methods on each column/mobile phase combination to identify promising conditions for separation.

  • Method Optimization:

    • Once a promising column and mobile phase system are identified, fine-tune the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Method Optimization Sample This compound Isomer Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column HPLC Column (e.g., C18 or Chiral) Inject->Column Detect Detection (UV or MS) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peak Resolution, Shape, and Retention Time Chromatogram->Analyze Optimize Optimize Parameters: - Mobile Phase - Gradient - Temperature - Flow Rate Analyze->Optimize If separation is not optimal Optimize->Inject Re-inject with new parameters

Caption: General experimental workflow for HPLC method development.

Caption: Troubleshooting logic for common HPLC separation issues.

References

Technical Support Center: Troubleshooting 14-Formyldihydrorutaecarpine Bioassay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-Formyldihydrorutaecarpine bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to offer direct solutions to specific issues.

Disclaimer: Detailed experimental data and established signaling pathways for this compound are not yet widely available in published literature. The information provided below is primarily based on studies of its parent compound, rutaecarpine (B1680285). Researchers should validate these methodologies and findings for this compound in their specific experimental context.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays with compounds like this compound?

A1: Variability in cell-based assays can arise from several factors:

  • Cell Health and Culture Conditions: Inconsistent cell passage number, confluency, and overall health can significantly impact results.[1]

  • Compound Stability and Solubility: Poor solubility or degradation of this compound in culture media can lead to inconsistent effective concentrations.

  • Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and pipetting techniques can introduce significant errors.[2]

  • Plate Reader Settings: Incorrect gain settings, focal height, or read parameters on the microplate reader can affect signal detection.

  • Environmental Factors: Fluctuations in incubator temperature and CO2 levels can alter cell behavior and compound activity.

Q2: My fluorescence-based assay is showing high background. What are the likely causes and solutions?

A2: High background in fluorescence assays can be attributed to:

  • Autofluorescence: Cells and media components (e.g., phenol (B47542) red, fetal bovine serum) can exhibit natural fluorescence.[3]

    • Solution: Use phenol red-free media and consider serum-free conditions or a different serum lot. Measure background fluorescence from wells containing only cells and media and subtract it from your experimental values.

  • Compound Fluorescence: this compound itself might be fluorescent at the excitation/emission wavelengths of your assay.

    • Solution: Measure the fluorescence of the compound alone at various concentrations in the assay buffer. If it interferes, consider using a different fluorescent dye with non-overlapping spectra or a luminescence-based assay.

  • Non-specific Staining: The fluorescent dye may be binding non-specifically to cells or plate surfaces.

    • Solution: Optimize dye concentration and incubation time. Ensure adequate washing steps to remove unbound dye.

Q3: I am observing poor reproducibility between replicate wells. How can I improve this?

A3: Poor reproducibility is often due to technical inconsistencies:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents is a major source of variability.[2]

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multichannel pipette or automated liquid handler.

  • Uneven Cell Seeding: A non-uniform cell monolayer will lead to variable results.

    • Solution: Ensure cells are thoroughly resuspended before seeding. After plating, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting plates sit on the bench for extended periods before incubation.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, leading to different cell growth and responses.

    • Solution: Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.

II. Troubleshooting Guides

Guide 1: Cell Viability/Cytotoxicity Assay Variability
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a single-cell suspension before plating. Use reverse pipetting for viscous cell suspensions.
Pipetting errors during reagent addition.Use a fresh pipette tip for each replicate. Ensure complete mixing in each well.
Unexpectedly low cell viability in control wells Poor cell health.Use cells within a consistent and low passage number range. Ensure optimal growth conditions.
Contamination (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination.
Inconsistent dose-response curve Compound precipitation at high concentrations.Visually inspect wells for precipitation. Determine the solubility limit of this compound in your assay medium.
Compound instability.Prepare fresh compound dilutions for each experiment. Protect from light if the compound is light-sensitive.
Guide 2: Fluorescence-Based Reporter Assay Variability
Problem Potential Cause Recommended Solution
Low signal-to-noise ratio Suboptimal dye concentration or incubation time.Perform a titration to determine the optimal dye concentration and incubation period.
Insufficient reporter gene expression.Ensure the cell line has stable and sufficient expression of the reporter protein.
Quenching of fluorescence by the test compound.Test for compound-induced quenching by adding it to a known concentration of the fluorescent reporter protein.
Signal saturation Detector gain is set too high.Reduce the gain setting on the plate reader to ensure the signal is within the linear range of detection.[3]
Cell density is too high.Optimize the cell seeding density to prevent signal saturation.
Photobleaching Excessive exposure to excitation light.Minimize the exposure time of the wells to the excitation light source. Use an anti-fade mounting medium if performing microscopy.

III. Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on rutaecarpine and should be optimized for this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is based on the known activity of rutaecarpine to induce NO production in endothelial cells.[4][5]

  • Cell Seeding: Plate human endothelial cells (e.g., HUVECs) in a 24-well plate and grow to confluence.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify NO concentration.

IV. Quantitative Data Summary (for Rutaecarpine)

The following tables summarize quantitative data from studies on the parent compound, rutaecarpine. These values can serve as a preliminary reference for designing experiments with this compound.

Table 1: IC50 Values of Rutaecarpine for CYP Enzyme Inhibition [6]

EnzymeIC50 (µM)
CYP1A2 (with NADPH)2.2
CYP1A2 (without NADPH)7.4

Table 2: Effective Concentrations of Rutaecarpine in Cell-Based Assays

AssayCell LineConcentration RangeEffectReference
Anti-proliferativeCE81T/VGH5-20 µMInhibition of proliferation, induction of apoptosis[7]
NO ProductionHUVEC1-10 µMIncreased NO synthesis[4]
Anti-inflammatoryRAW 264.7up to 20 µMInhibition of inflammatory markers[8]
Wnt/β-catenin inhibitionColorectal cancer cellsNot specifiedSuppression of signaling[9]

V. Signaling Pathways and Experimental Workflows

Signaling Pathway of Rutaecarpine in Endothelial Cells

The diagram below illustrates the proposed signaling pathway by which rutaecarpine induces nitric oxide (NO) production in human endothelial cells. This pathway involves the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, leading to an influx of calcium ions (Ca2+) and subsequent activation of downstream kinases.[4][5]

Rutaecarpine_Signaling Rutaecarpine Rutaecarpine TRPV1 TRPV1 Rutaecarpine->TRPV1 activates Ca_influx Ca2+ Influx TRPV1->Ca_influx mediates CaMKII CaMKII Ca_influx->CaMKII activates CaMKKb CaMKKβ Ca_influx->CaMKKb activates eNOS eNOS CaMKII->eNOS phosphorylates AMPK AMPK CaMKKb->AMPK activates AMPK->eNOS phosphorylates NO NO Production eNOS->NO catalyzes

Caption: Rutaecarpine-induced NO production pathway.

General Experimental Workflow for Investigating Bioassay Variability

This workflow provides a logical approach to identifying and mitigating sources of variability in your experiments.

Troubleshooting_Workflow start High Bioassay Variability Observed check_cells Step 1: Verify Cell Quality - Passage number - Viability - Mycoplasma test start->check_cells check_compound Step 2: Assess Compound - Freshly prepared? - Solubility in media? - Potential for fluorescence? check_cells->check_compound review_protocol Step 3: Review Protocol Execution - Pipetting technique - Incubation times - Plate handling (edge effects) check_compound->review_protocol optimize_reader Step 4: Optimize Reader Settings - Gain - Focal height - Wavelengths review_protocol->optimize_reader systematic_test Step 5: Systematically Test Variables - One-factor-at-a-time - Design of Experiments (DoE) optimize_reader->systematic_test end Reduced Variability systematic_test->end

Caption: A systematic workflow for troubleshooting bioassay variability.

References

Technical Support Center: Overcoming Resistance to 14-Formyldihydrorutaecarpine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 14-Formyldihydrorutaecarpine (FDR) and its analogs in cell lines. As direct research on FDR resistance is limited, this guide draws upon established mechanisms of resistance to its parent compound, rutaecarpine (B1680285), and the related alkaloid, evodiamine (B1670323). The primary focus is on resistance mediated by the ABCB1 (P-glycoprotein) multidrug resistance transporter.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound (FDR). What are the potential mechanisms of resistance?

A1: While direct resistance mechanisms to FDR are not yet fully elucidated, based on its structural similarity to rutaecarpine, a primary suspected mechanism is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1).[1][2] ABCB1 is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

Another potential, though less directly substantiated mechanism, could involve alterations in signaling pathways that are modulated by related compounds like evodiamine. These pathways include those regulating apoptosis (e.g., Bcl-2 family proteins) and cell cycle progression.[3]

Q2: How can I determine if ABCB1 overexpression is the cause of resistance in my cell line?

A2: You can assess ABCB1 expression levels using several standard molecular biology techniques:

  • Western Blotting: This is a common method to quantify the amount of ABCB1 protein in your resistant cell line compared to a sensitive parental line.

  • Quantitative PCR (qPCR): This technique measures the mRNA expression level of the ABCB1 gene.

  • Immunofluorescence/Immunocytochemistry: These methods allow for the visualization of ABCB1 protein localization and expression on the cell membrane.

  • Flow Cytometry: Using a fluorescently-labeled ABCB1 substrate (e.g., Rhodamine 123) or a fluorescently-tagged anti-ABCB1 antibody, you can quantify the level of ABCB1 on the cell surface.

Q3: What strategies can be employed to overcome ABCB1-mediated resistance to FDR?

A3: Several strategies can be used to counteract ABCB1-mediated resistance:

  • Co-administration with an ABCB1 inhibitor: Using a known ABCB1 inhibitor, such as verapamil (B1683045) or elacridar, in combination with FDR can block the efflux pump and increase the intracellular concentration of FDR.[4][5]

  • Modulation of ABCB1 expression/degradation: Research on rutaecarpine has shown that it can downregulate ABCB1 protein levels by promoting its ubiquitination and subsequent proteasomal degradation through the upregulation of the E3 ubiquitin ligase MARCH8.[1][2] Investigating agents that upregulate MARCH8 could be a promising strategy.

  • Alternative therapeutic agents: If resistance is high, consider using cytotoxic drugs that are not substrates of ABCB1.[5]

Q4: Are there any known signaling pathways I should investigate that might be altered in FDR-resistant cells?

A4: Based on studies with the related compound evodiamine, alterations in the following signaling pathways could contribute to a resistant phenotype:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its overactivation can confer resistance to apoptosis.[6][7]

  • MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival.[6][8]

  • Apoptotic Pathways: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can alter the threshold for drug-induced cell death.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed with FDR Treatment
Possible Cause Troubleshooting Steps
Increased drug efflux due to ABCB1 overexpression. 1. Confirm ABCB1 overexpression via Western Blot or qPCR. 2. Perform a cell viability assay (e.g., MTT assay) with FDR in the presence and absence of an ABCB1 inhibitor (e.g., verapamil). A significant increase in cell death with the inhibitor suggests ABCB1-mediated resistance. 3. Measure the intracellular accumulation of a fluorescent ABCB1 substrate (e.g., Rhodamine 123 or doxorubicin) with and without FDR treatment. Reduced accumulation in resistant cells that is reversed by an ABCB1 inhibitor points to efflux pump activity.
Altered expression of apoptosis-related proteins. 1. Perform Western blot analysis to compare the expression levels of key apoptosis regulators (Bax, Bcl-2, cleaved caspases) between sensitive and resistant cells following FDR treatment. 2. Consider combination therapy with agents that can modulate these apoptotic pathways.
Drug degradation or inactivation. 1. Ensure the stability of the FDR compound in your cell culture media over the course of the experiment. 2. While less common for this class of compounds, consider potential metabolic inactivation by the cells.
Problem 2: Inconsistent Results in Cell Viability Assays
Possible Cause Troubleshooting Steps
Suboptimal cell seeding density. 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. 2. Perform a cell titration experiment to determine the linear range of the assay for your specific cell line.
Issues with the MTT assay. 1. Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. 2. Include appropriate controls (e.g., media only, untreated cells, vehicle control). 3. Verify that the incubation time with MTT is sufficient for formazan crystal formation but not so long as to be toxic.
Variability in drug concentration. 1. Prepare fresh drug dilutions for each experiment. 2. Use a consistent and accurate method for drug dilution and addition to the cell cultures.

Data Presentation

Table 1: IC50 Values of Rutaecarpine and Evodiamine in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for rutaecarpine and evodiamine in different cancer cell lines, providing a reference for expected efficacy.

CompoundCell LineCell TypeIC50 (µM)Reference
EvodiamineMCF-7Breast Cancer18.1[9]
SMMC-7721Liver Cancer27.4[9]
RutaecarpineMCF-7Breast Cancer44.1[9]
SMMC-7721Liver Cancer24.2[9]
EvodiamineCa9-22Oral Cancer0.75 µg/mL[10]

Table 2: Reversal of Adriamycin Resistance by Rutaecarpine in ABCB1-Overexpressing Cells

This table demonstrates the ability of rutaecarpine to sensitize drug-resistant cells to the chemotherapeutic agent adriamycin.

Cell LineTreatmentIC50 of Adriamycin (µM)Fold ReversalReference
MCF-7 (Parental)Adriamycin alone0.21 ± 0.03-[1]
MCF-7/ADR (Resistant)Adriamycin alone18.23 ± 1.54-[1]
Adriamycin + 5 µM Rutaecarpine8.12 ± 0.672.24[1]
Adriamycin + 20 µM Rutaecarpine3.56 ± 0.295.12[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Cell culture medium

  • Test compound (FDR) and controls

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.[11]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treat the cells with various concentrations of FDR and/or other compounds (e.g., ABCB1 inhibitors). Include untreated and vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 4 hours at 37°C.[11]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot for ABCB1 Expression

This protocol is used to detect and quantify the expression of the ABCB1 protein.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ABCB1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Ubiquitination Assay for ABCB1

This protocol is designed to determine if ABCB1 is ubiquitinated in the presence of FDR, suggesting a mechanism of degradation.

Materials:

  • HEK293T cells

  • Plasmids encoding ABCB1, HA-tagged ubiquitin, and MARCH8

  • Transfection reagent

  • Cell lysis buffer

  • Antibody against ABCB1 for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Antibody against HA-tag for western blotting

  • Proteasome inhibitor (e.g., MG132)

Procedure:

  • Co-transfect HEK293T cells with plasmids for ABCB1, HA-ubiquitin, and MARCH8.

  • After 24-48 hours, treat the cells with FDR and the proteasome inhibitor MG132 for a few hours.

  • Lyse the cells and perform immunoprecipitation for ABCB1 using an anti-ABCB1 antibody and protein A/G beads.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Perform a western blot and probe with an anti-HA antibody to detect ubiquitinated ABCB1.

Visualizations

cluster_0 Cell Membrane cluster_1 Intracellular FDR This compound MARCH8 MARCH8 (E3 Ubiquitin Ligase) FDR->MARCH8 Upregulates ABCB1 ABCB1 (P-glycoprotein) Proteasome Proteasome ABCB1->Proteasome Sent for degradation MARCH8->ABCB1 Targets for ubiquitination Ub Ubiquitin Ub->ABCB1 Attaches to Degradation Degradation Products Proteasome->Degradation Degrades FDR_out->ABCB1 Efflux

Caption: Proposed signaling pathway for overcoming FDR resistance.

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability & Protein Analysis cluster_2 Phase 3: Data Analysis A Seed resistant and sensitive cells B Treat with FDR +/- ABCB1 inhibitor A->B C Perform MTT Assay B->C D Perform Western Blot for ABCB1 B->D E Calculate IC50 values C->E F Quantify ABCB1 expression D->F

Caption: Experimental workflow for investigating FDR resistance.

References

Technical Support Center: Minimizing Off-Target Effects of 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 14-Formyldihydrorutaecarpine. The following resources offer detailed experimental protocols, data interpretation guidance, and strategies for enhancing the specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

Off-target effects are unintended interactions of a drug or compound with proteins or cellular pathways other than its primary therapeutic target.[1] These interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and confounding experimental results. For a novel compound like this compound, characterizing and minimizing off-target effects is crucial to ensure that the observed biological activity is a direct result of its intended mechanism of action and to assess its potential for further development.

Q2: My initial screening indicates this compound has the desired therapeutic effect, but I am observing unexpected cellular toxicity. How can I begin to investigate potential off-target effects?

The first step is to perform a broad-spectrum screen to identify potential off-target interactions. This can be approached through both computational and experimental methods.

  • High-Throughput Screening (HTS): Employ HTS techniques to test the compound against a large panel of receptors, enzymes, and ion channels.[2] This can rapidly identify potential off-target binding.

  • Phenotypic Screening: Assess the compound's effect on various cell lines or model organisms to identify unexpected biological activities or toxicity profiles.[2]

Q3: How can I experimentally validate the predicted off-targets of this compound?

Once potential off-targets are identified, they must be validated through targeted experimental assays.

  • Binding Assays: Conduct direct or competitive binding assays (e.g., radioligand binding assays, Surface Plasmon Resonance) to quantify the affinity of this compound for the predicted off-target protein.

  • Functional Assays: Develop cell-based functional assays to measure the effect of the compound on the activity of the off-target protein (e.g., enzyme activity assays, reporter gene assays).

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context.

Q4: What strategies can I employ to minimize the off-target effects of this compound in my experiments?

Several strategies can be used to mitigate off-target effects:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.

  • Structural Modification: If the off-target interaction is well-characterized, medicinal chemists may be able to modify the structure of this compound to reduce its affinity for the off-target while maintaining its on-target activity. This is a key component of rational drug design.[2]

  • Use of Specific Antagonists: If a known antagonist for the off-target is available, it can be used in conjunction with this compound to block the unintended pathway.

  • Genetic Approaches: Utilize techniques like CRISPR-Cas9 or RNA interference to knock down the expression of the off-target protein in your experimental system.[2] This can help confirm that the observed off-target effect is due to the specific protein interaction.

Troubleshooting Guides

Issue 1: Inconsistent results with this compound across different cell lines.

  • Possible Cause: Differential expression of the on-target or off-target proteins in the various cell lines.

  • Troubleshooting Steps:

    • Protein Expression Analysis: Perform Western blotting or qPCR to quantify the expression levels of the intended target and any identified off-targets in each cell line.

    • Correlate Expression with Activity: Determine if there is a correlation between the expression levels of the target proteins and the observed efficacy or toxicity of this compound.

    • Utilize Knockout/Knockdown Cell Lines: Use cell lines where the on-target or off-target has been genetically removed or reduced to confirm their roles in the compound's activity.

Issue 2: High background signal or non-specific binding in in vitro assays.

  • Possible Cause: The concentration of this compound is too high, leading to binding to low-affinity sites. The compound may also be aggregating or precipitating in the assay buffer.

  • Troubleshooting Steps:

    • Optimize Compound Concentration: Perform a thorough dose-response curve to identify the optimal concentration range.

    • Assess Compound Solubility: Check the solubility of this compound in your assay buffer. Consider the use of a different solvent or the addition of a small amount of a non-ionic detergent.

    • Include Appropriate Controls: Use a structurally similar but inactive compound as a negative control to assess non-specific effects.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when profiling the selectivity of this compound.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Notes
On-Target Protein A 1550Desired therapeutic target.
Off-Target Protein B250800Potential for side effects at higher concentrations.
Off-Target Protein C>10,000>10,000Negligible interaction.
Off-Target Protein D8001500Weak interaction, less likely to be physiologically relevant.

Interpretation: This data suggests that this compound is relatively selective for its on-target protein. However, at concentrations approaching 250 nM, off-target effects through Protein B may become apparent. Experiments should ideally be conducted at concentrations well below this threshold.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Selectivity

This protocol is designed to determine the binding affinity of this compound for a suspected off-target receptor.

  • Materials:

    • Cell membranes expressing the off-target receptor.

    • Radiolabeled ligand specific for the off-target receptor.

    • This compound stock solution.

    • Assay buffer (e.g., Tris-HCl with appropriate co-factors).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the various concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Transfer the contents of the wells to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow start Start: Unexpected Toxicity Observed comp_pred Computational Off-Target Prediction start->comp_pred hts High-Throughput Screening start->hts validation Experimental Validation of Hits comp_pred->validation hts->validation binding_assay Binding Assays (e.g., Ki) validation->binding_assay functional_assay Functional Assays (e.g., IC50) validation->functional_assay mitigation Mitigation Strategies binding_assay->mitigation functional_assay->mitigation dose_opt Dose Optimization mitigation->dose_opt structural_mod Structural Modification mitigation->structural_mod end End: Minimized Off-Target Effects dose_opt->end structural_mod->end

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway compound This compound on_target On-Target Protein A compound->on_target off_target Off-Target Protein B compound->off_target (Lower Affinity) on_pathway Desired Cellular Response on_target->on_pathway off_pathway Unintended Cellular Response (Toxicity) off_target->off_pathway

Caption: On-target vs. off-target signaling of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 14-formyldihydrorutaecarpine. The content is structured to address common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the dihydrorutaecarpine core via a Pictet-Spengler reaction between tryptamine (B22526) and a suitable aldehyde precursor. The second step is the formylation of the dihydrorutaecarpine intermediate at the C14 position using the Vilsmeier-Haack reaction.

Synthesis_Pathway Tryptamine Tryptamine Dihydrorutaecarpine Dihydrorutaecarpine Tryptamine->Dihydrorutaecarpine Pictet-Spengler Reaction Aldehyde Aldehyde Precursor Aldehyde->Dihydrorutaecarpine Final_Product This compound Dihydrorutaecarpine->Final_Product Vilsmeier-Haack Formylation Formylating_Agent Vilsmeier Reagent (POCl₃, DMF) Formylating_Agent->Final_Product

Caption: General synthetic pathway for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Step 1: Pictet-Spengler Reaction

Issue 1: Low Yield of Dihydrorutaecarpine

Potential Cause Troubleshooting/Solution
Incorrect Acid Catalyst or Concentration: Inadequate catalysis can lead to incomplete reaction, while excess acid can protonate the tryptamine, reducing its nucleophilicity.- Screen various Brønsted or Lewis acids (e.g., TFA, HCl, TsOH).- Optimize the catalyst concentration; typically, catalytic amounts are sufficient.
Poorly Reactive Starting Materials: Electron-withdrawing groups on the tryptamine or sterically hindered aldehydes can decrease reactivity.- For less reactive tryptamines, consider protecting the indole (B1671886) nitrogen with an activating group.- For hindered aldehydes, increase reaction time and/or temperature.
Suboptimal Reaction Temperature: The reaction may require heat to proceed, but excessive temperatures can cause degradation.- Monitor the reaction by TLC to find the optimal temperature.- Start at room temperature and gradually increase the temperature if the reaction is sluggish.
Presence of Water: Water can interfere with the formation of the iminium intermediate.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products

Side Product Prevention Strategy
Over-alkylation of Tryptamine - Use a stoichiometric amount of the aldehyde or add it portion-wise.
Oxidation of Tetrahydro-β-carboline - Work under an inert atmosphere.- Use milder reaction conditions.
Formation of Stereoisomers - Adjusting the reaction temperature can favor the formation of one isomer. Lower temperatures often favor the kinetic product.[1]
Step 2: Vilsmeier-Haack Formylation

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting/Solution
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.- Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).- Prepare the reagent in situ under anhydrous conditions and at a low temperature (0-5 °C).
Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress by TLC.- For less reactive substrates, a moderate increase in temperature (e.g., to 50-60 °C) may be necessary.
Substrate Decomposition: The dihydrorutaecarpine core may be sensitive to the reaction conditions.- Maintain a low temperature during the addition of the substrate to the Vilsmeier reagent.- Ensure a prompt and careful work-up procedure.

Issue 2: Formation of Multiple Products

Side Product Prevention Strategy
Di-formylation or Formylation at other positions - Control the stoichiometry of the Vilsmeier reagent (use a slight excess, e.g., 1.1-1.5 equivalents).- Maintain a low reaction temperature to improve selectivity.
Chlorinated Byproducts - Minimize reaction time.- Use a less aggressive formylating agent if possible, although this may reduce the overall yield.
Polymeric Materials - Ensure efficient stirring to prevent localized high concentrations of reagents.- Add the substrate solution slowly to the Vilsmeier reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Pictet-Spengler reaction when scaling up?

For scalability, solvents that are easy to handle, remove, and are cost-effective are preferred. Dichloromethane or toluene (B28343) are commonly used. For a greener approach, some studies have explored the use of water or hexafluoroisopropanol (HFIP), which can also act as a catalyst.

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) to separate the starting material, the product, and any byproducts. The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting dihydrorutaecarpine.

Q3: What are the safety precautions for handling the Vilsmeier reagent?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

Q4: How can I purify the final this compound product on a large scale?

For large-scale purification, column chromatography can be inefficient. Consider the following alternatives:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying large quantities of solid material.

  • Slurry Washes: Washing the crude solid with a series of solvents of increasing polarity can remove many impurities.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is an option, although it can be expensive for very large scales.

Experimental Protocols

The following are generalized protocols based on standard procedures for the synthesis of similar compounds. Optimization for specific substrates and scales is recommended.

Protocol 1: Synthesis of Dihydrorutaecarpine (Pictet-Spengler Reaction)

Pictet_Spengler_Workflow Start Dissolve Tryptamine and Aldehyde in Anhydrous Solvent Add_Catalyst Add Acid Catalyst (e.g., TFA) dropwise at 0 °C Start->Add_Catalyst Reaction Stir at Room Temperature (monitor by TLC) Add_Catalyst->Reaction Workup Quench with Base (e.g., NaHCO₃ solution) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Extraction->Purification

Caption: Experimental workflow for the Pictet-Spengler reaction.

  • Reaction Setup: To a solution of tryptamine (1.0 eq) and the appropriate aldehyde precursor (1.0-1.1 eq) in an anhydrous solvent (e.g., dichloromethane, 10 mL per gram of tryptamine) under an inert atmosphere, cool the mixture to 0 °C.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 0.1-0.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (3 x volume). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

Vilsmeier_Haack_Workflow Vilsmeier_Prep Prepare Vilsmeier Reagent: Add POCl₃ to Anhydrous DMF at 0 °C Add_Substrate Add Dihydrorutaecarpine Solution in DMF dropwise at 0 °C Vilsmeier_Prep->Add_Substrate Reaction Stir at Room Temperature or Slightly Elevated Temperature (monitor by TLC) Add_Substrate->Reaction Quench Pour Reaction Mixture onto Ice-Water Reaction->Quench Neutralize Neutralize with Base (e.g., NaOH solution) Quench->Neutralize Isolate Collect Precipitate by Filtration or Extract with Organic Solvent Neutralize->Isolate Purify Purify Crude Product (e.g., Recrystallization) Isolate->Purify

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (5-10 volumes based on the substrate) to 0 °C. Add phosphorus oxychloride (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Substrate Addition: Dissolve dihydrorutaecarpine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • Neutralization: Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide.

  • Isolation: The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the collected solid or the organic extract with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of β-carbolines and formylated indoles, which can be used as a starting point for the optimization of the synthesis of this compound.

Table 1: Pictet-Spengler Reaction Parameters for β-Carboline Synthesis

Parameter Typical Range/Condition Notes
Tryptamine Derivative 1.0 equivalentElectron-donating groups on the indole ring generally increase reactivity.
Aldehyde 1.0 - 1.2 equivalentsAromatic or aliphatic aldehydes can be used.
Catalyst TFA, HCl, TsOH, Lewis AcidsCatalytic amounts (0.1-0.5 eq) are usually sufficient.
Solvent Dichloromethane, Toluene, AcetonitrileAnhydrous conditions are preferred.
Temperature 0 °C to refluxReaction temperature depends on the reactivity of the substrates.
Reaction Time 2 - 24 hoursMonitored by TLC.
Yield 60 - 95%Highly dependent on substrates and conditions.

Table 2: Vilsmeier-Haack Formylation Parameters for Indole Derivatives

Parameter Typical Range/Condition Notes
Indole Substrate 1.0 equivalentElectron-rich indoles are more reactive.
POCl₃ 1.1 - 2.0 equivalentsExcess is used to ensure complete reaction.
DMF Solvent and ReagentMust be anhydrous.
Temperature 0 °C to 60 °CInitial cooling is crucial during reagent preparation.
Reaction Time 1 - 5 hoursMonitored by TLC.
Yield 70 - 95%Generally high for reactive indoles.

References

addressing poor reproducibility in 14-Formyldihydrorutaecarpine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for 14-Formyldihydrorutaecarpine (FDR) are limited in publicly available literature. This guide is compiled based on extensive knowledge of Rutaecarpine (B1680285) (RUT) and its derivatives, as well as common challenges encountered in the synthesis and handling of indole (B1671886) alkaloids. The information provided should be adapted and validated for your specific experimental context.

Troubleshooting Guides

This section provides solutions to common problems researchers may face during the synthesis, purification, and biological evaluation of this compound and related compounds.

Synthesis & Purification
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Formylation Reaction - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, solvent, reagent stoichiometry). - Steric hindrance at the 14-position.- Monitor reaction progress using TLC or LC-MS to determine optimal reaction time. - Use fresh, high-purity reagents and anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. - Experiment with different formylating agents (e.g., Vilsmeier-Haack reagent, Duff reaction). - Optimize reaction temperature; some formylations require cooling while others need heating.
Difficult Purification of FDR - Co-elution with starting material or byproducts. - Product instability on silica (B1680970) gel. - Poor solubility in the mobile phase.- Utilize a different stationary phase for column chromatography (e.g., alumina, C18 reverse-phase). - Employ alternative purification techniques such as preparative HPLC or crystallization. - Adjust the mobile phase polarity and consider adding a small percentage of a modifier like triethylamine (B128534) for basic compounds.
Product Decomposition During Storage - Sensitivity to light, air, or temperature. - Presence of residual acid or base from purification.- Store the purified compound under an inert atmosphere, protected from light, at low temperatures (-20°C or -80°C). - Ensure the final product is free of any acidic or basic residues by washing with appropriate neutral solutions and drying thoroughly.
Biological Assays
Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility in Aqueous Buffers - The hydrophobic nature of the polycyclic scaffold.- Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. - For final assay concentrations, ensure the organic solvent percentage is low (typically <0.5%) and does not affect the biological system. - Sonication or gentle warming may aid dissolution. - Consider the use of solubilizing agents like cyclodextrins, if compatible with the assay.
Inconsistent/Non-Reproducible Biological Activity - Compound degradation in the assay medium. - Variability in cell lines or reagents. - Inaccurate concentration of the compound. - Aggregation of the compound at higher concentrations.- Assess the stability of FDR in your specific assay buffer over the experiment's duration. - Use consistent cell passages and freshly prepared reagents. - Verify the concentration of your stock solution using techniques like UV-Vis spectroscopy or NMR with an internal standard. - Determine the critical aggregation concentration (CAC) of your compound to ensure you are working with a true solution.
Unexpected Off-Target Effects - Interaction with multiple cellular targets. Rutaecarpine and its derivatives are known to interact with various receptors and enzymes.[1][2]- Perform counter-screening against a panel of relevant off-targets. - Compare the activity of FDR with that of the parent compound, dihydrorutaecarpine, to identify effects specifically due to the formyl group.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While the specific mechanism for FDR is not well-documented, it is hypothesized to share activities with other rutaecarpine derivatives. These compounds have been shown to exhibit a range of biological effects, including anti-inflammatory, anti-atherogenic, and anti-tumor activities.[1][2] Known mechanisms for related compounds involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and phosphodiesterase 5 (PDE5).[1] The introduction of a formyl group at the N-14 position could modulate the binding affinity and selectivity for these or other targets.

Q2: How can I confirm the successful synthesis and purity of my this compound?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the formyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the formyl group.

Q3: Are there any known signaling pathways affected by rutaecarpine derivatives that I should investigate for FDR?

A3: Yes, based on studies of rutaecarpine and its analogs, you could investigate pathways related to inflammation and cancer. The diagram below illustrates a generalized signaling pathway that is often modulated by such compounds.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Cellular Response cluster_drug Drug Action Inflammatory Signal Inflammatory Signal Receptor Receptor Inflammatory Signal->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Effector Protein COX-2 / PDE / Other Enzymes Signaling Cascade->Effector Protein Biological Response Inflammation / Proliferation Effector Protein->Biological Response FDR This compound (FDR) FDR->Effector Protein Inhibition

Caption: Generalized signaling pathway potentially modulated by FDR.

Q4: What experimental workflow should I follow for synthesizing and testing this compound?

A4: A logical workflow is crucial for obtaining reproducible results. The following diagram outlines a recommended experimental process.

experimental_workflow start Start synthesis Synthesis of FDR start->synthesis purification Purification (Column Chromatography / HPLC) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) stock_prep->in_vitro in_vivo In Vivo Studies (Optional) in_vitro->in_vivo data_analysis Data Analysis & Interpretation in_vitro->data_analysis in_vivo->data_analysis end End data_analysis->end

Caption: Recommended experimental workflow for FDR studies.

Q5: How does the formylation at the N-14 position potentially impact the molecule's properties compared to dihydrorutaecarpine?

A5: The logical relationship between the structural modification and its potential effects is depicted below.

logical_relationship cluster_properties Potential Physicochemical Changes cluster_activity Potential Biological Consequences modification Addition of Formyl Group at N-14 polarity Increased Polarity modification->polarity h_bond Modified H-Bonding Capacity modification->h_bond binding Altered Target Binding Affinity/Selectivity modification->binding solubility Altered Solubility polarity->solubility h_bond->binding permeability Changed Cell Membrane Permeability binding->permeability metabolism Different Metabolic Stability binding->metabolism

References

Validation & Comparative

Structure-Activity Relationship of Dihydrorutaecarpine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific structure-activity relationship (SAR) of 14-formyldihydrorutaecarpine analogs is limited in publicly available scientific literature. This guide therefore provides a comparative analysis of the broader class of dihydrorutaecarpine and rutaecarpine (B1680285) analogs to offer valuable insights into their therapeutic potential and the structural modifications that influence their biological activity.

Rutaecarpine, a pentacyclic indolopyridoquinazolinone alkaloid first isolated from Evodia rutaecarpa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1] However, its clinical application has been hindered by poor physicochemical properties and moderate potency. This has spurred extensive research into the synthesis and evaluation of rutaecarpine and dihydrorutaecarpine analogs to identify derivatives with enhanced therapeutic profiles. This guide summarizes the key structure-activity relationships of these analogs, focusing on their anti-inflammatory, cytotoxic, and vasorelaxant properties, supported by experimental data and methodologies.

Comparative Biological Activities of Rutaecarpine Analogs

The following tables summarize the quantitative data on the biological activities of various rutaecarpine analogs, providing a basis for understanding their structure-activity relationships.

Table 1: Anti-Inflammatory Activity of Rutaecarpine Analogs

CompoundModificationAssayIC50 / ActivityReference
RutaecarpineParent CompoundLPS-stimulated RAW 264.7 macrophages (NO production)~25 µM[2]
10-Fluoro-2-methoxyrutaecarpineSubstitution on A and B ringsLPS-stimulated RAW 264.7 macrophages (NO production)More potent than rutaecarpine[1]
3-B-RUT (sulfonyl group)Substitution on D-ringAlcoholic liver injury model (in vivo)Attenuated ALI at 20 µg/kg (comparable to 20 mg/kg of rutaecarpine)[1]
3-Aromatic sulphonamide derivativesSubstitution on D-ringPhosphodiesterase 4B (PDE4B) inhibitionPotent renoprotective and anti-inflammatory activity[1]

Table 2: Cytotoxic Activity of Rutaecarpine Analogs

CompoundModificationCell LineGI50 (µM)Reference
RutaecarpineParent CompoundVarious cancer cell linesGenerally moderate activity[3]
11-BromorutaecarpineSubstitution on A-ringNot specifiedPotent activity[3]
Fused-rutaecarpinesModification of the core structureVarious cancer cell linesVaried, some with potent activity[3]
DihydrorutaecarpinesReduction of the C-ringVarious cancer cell linesGenerally less potent than rutaecarpine[3]

Table 3: Vasorelaxant Activity of Rutaecarpine Analogs

CompoundModificationAssayActivityKey Finding
RutaecarpineParent CompoundPhenylephrine-precontracted rat aortaEndothelium-dependent relaxation (10⁻⁷-10⁻⁴ M)Mediated by nitric oxide (NO) and guanylyl cyclase.[4]
N14-substituted analogsModification at N14 positionNot specifiedGenerally more potent than rutaecarpineN14 atom is a key site for activity.[3]
Analogs with modified 5-carbonylModification of the C-ringNot specifiedLower contribution to activityThe 5-carbonyl group is less critical for vasodilation.[3]

Key Structure-Activity Relationship Insights

  • Anti-Inflammatory Activity: Modifications on the D-ring of the rutaecarpine scaffold, such as the introduction of a sulfonyl group, can significantly enhance anti-inflammatory potency.[1] Substitutions on the A and B rings also appear to be beneficial.

  • Cytotoxic Activity: Substitutions on the A-ring, particularly with electron-withdrawing groups like bromine, tend to increase cytotoxic activity.[3] Alterations to the core pentacyclic structure can also lead to potent anti-cancer compounds.[3]

  • Vasorelaxant Activity: The N14 atom is a critical site for vasorelaxant effects, and its substitution can lead to more potent analogs.[3] The mechanism of vasorelaxation is primarily endothelium-dependent and involves the nitric oxide/cGMP signaling pathway.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common assays used to evaluate the biological activities of rutaecarpine analogs.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the rutaecarpine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Ex Vivo Vasorelaxant Assay: Isolated Rat Aortic Ring Preparation
  • Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

  • Relaxation Measurement: The relaxation response is recorded isometrically using a force-displacement transducer.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension.

Signaling Pathways

Rutaecarpine and its analogs exert their biological effects by modulating various signaling pathways. The diagrams below illustrate the key pathways involved in their anti-inflammatory effects.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates IκBα IκBα TLR4->IκBα inhibits Rutaecarpine Rutaecarpine Analogs Rutaecarpine->p38 inhibits Rutaecarpine->ERK inhibits Rutaecarpine->IκBα prevents degradation NFκB_nucleus NF-κB (nucleus) Rutaecarpine->NFκB_nucleus inhibits translocation NFκB NF-κB (p65) IκBα->NFκB releases NFκB->NFκB_nucleus translocates iNOS iNOS NFκB_nucleus->iNOS induces COX2 COX-2 NFκB_nucleus->COX2 induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_Cytokines induces

Figure 1: Anti-inflammatory signaling pathway of rutaecarpine analogs.

vasorelaxation_pathway cluster_endothelium Endothelium cluster_smooth_muscle Smooth Muscle Rutaecarpine Rutaecarpine Analogs Endothelial_Cell Endothelial Cell Rutaecarpine->Endothelial_Cell acts on eNOS eNOS Endothelial_Cell->eNOS activates Smooth_Muscle_Cell Smooth Muscle Cell sGC sGC Smooth_Muscle_Cell->sGC activates NO Nitric Oxide (NO) eNOS->NO produces NO->Smooth_Muscle_Cell diffuses to GTP GTP sGC->GTP converts cGMP cGMP GTP->cGMP Relaxation Vasorelaxation cGMP->Relaxation leads to

References

Validating the Efficacy of 14-Formyldihydrorutaecarpine in a Secondary Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 14-Formyldihydrorutaecarpine against established anti-inflammatory agents. The focus is on a key secondary assay to evaluate its potential as a therapeutic candidate. While specific experimental data for this compound is not yet publicly available, this guide utilizes plausible, illustrative data based on the performance of structurally similar rutaecarpine (B1680285) derivatives, such as bromo- and fluoro-rutaecarpine, to provide a valid comparative framework.

Comparative Analysis of Anti-inflammatory Activity

The efficacy of this compound was assessed in a well-established in vitro secondary assay using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. This model is a standard for evaluating the anti-inflammatory potential of novel compounds. The performance of this compound was compared against Rutaecarpine, the parent natural product, and Dexamethasone, a potent steroidal anti-inflammatory drug.

Rutaecarpine, a primary bioactive component of Evodia rutaecarpa, is known for its anti-inflammatory properties.[1][2] Synthetic derivatives of rutaecarpine have been developed to enhance its therapeutic profile, demonstrating reduced cytotoxicity while maintaining or improving anti-inflammatory activity.[1][2]

The key parameters measured in this assay were the inhibition of nitric oxide (NO) production and the reduction of pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These mediators are crucial in the inflammatory cascade.

Quantitative Data Summary

The following table summarizes the inhibitory concentration 50 (IC50) values for each compound against key inflammatory markers. Lower IC50 values indicate greater potency.

CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
This compound12.515.218.7
Rutaecarpine25.830.135.4
Dexamethasone0.10.050.08

Note: The data for this compound is illustrative and based on the reported activity of similar rutaecarpine derivatives.

Experimental Protocols

A detailed methodology for the secondary anti-inflammatory assay is provided below.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of this compound, Rutaecarpine, or Dexamethasone for 1 hour.

2. Induction of Inflammation:

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to each well (except for the control group).

  • The cells are then incubated for an additional 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • After incubation, the cell culture supernatant is collected.

  • NO production is quantified by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • The levels of TNF-α and IL-6 in the cell culture supernatant are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]

  • The absorbance is read at 450 nm, and cytokine concentrations are calculated from their respective standard curves.

5. Data Analysis:

  • The inhibitory effects of the compounds are expressed as the percentage of inhibition compared to the LPS-treated control group.

  • The IC50 values are calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the key signaling pathway involved in the inflammatory response and the workflow of the described experiment.

G NF-κB Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Mediators Inflammatory Mediators (TNF-α, IL-6, NO) Genes->Mediators Transcription & Translation

Caption: NF-κB signaling pathway activated by LPS.

G Experimental Workflow for Secondary Anti-inflammatory Assay start Start culture Culture RAW264.7 cells (24 hours) start->culture pretreat Pre-treat with compounds (1 hour) culture->pretreat induce Induce inflammation with LPS (24 hours) pretreat->induce collect Collect supernatant induce->collect griess Griess Assay for NO collect->griess elisa ELISA for TNF-α and IL-6 collect->elisa analyze Data Analysis (IC50 calculation) griess->analyze elisa->analyze end End analyze->end

Caption: Workflow of the in vitro anti-inflammatory assay.

References

A Comparative Guide to Analytical Methods for the Quantification of 14-Formyldihydrorutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific cross-validation studies for analytical methods targeting 14-Formyldihydrorutaecarpine are not publicly available. This guide provides a comparative framework based on established analytical techniques for similar compounds, such as rutaecarpine (B1680285). The presented data and protocols are illustrative and intended to serve as a template for researchers and drug development professionals. Method validation would be required for the specific analysis of this compound.

This guide offers a comparative overview of two common analytical techniques for the quantification of small molecules like this compound in a biological matrix: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of a rutaecarpine-like compound. These values are based on published data for rutaecarpine and represent expected performance metrics.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for the Analysis of Rutaecarpine Analogs

ParameterHPLC-UV (Illustrative)LC-MS/MS (Illustrative)
Linearity Range2 - 100 µg/mL0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.999> 0.999
Limit of Detection (LOD)0.500 µg/mL0.05 ng/mL
Limit of Quantification (LOQ)1.665 µg/mL0.1 ng/mL
Intraday Precision (%RSD)< 5%< 10%
Interday Precision (%RSD)< 8%< 15%
Accuracy (% Recovery)95 - 105%90 - 110%

Experimental Protocols

Below are detailed, illustrative methodologies for the quantification of a this compound-like compound in a plasma matrix using HPLC-UV and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample, add 10 µL of an internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol (B129727) in water.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A time-programmed gradient to ensure optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

Mandatory Visualizations

CrossValidationWorkflow cluster_Method1 Analytical Method 1 (e.g., HPLC-UV) cluster_Method2 Analytical Method 2 (e.g., LC-MS/MS) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Data Generate Data Set 1 M1_Val->M1_Data Compare Compare Data Sets (Bias, Precision, Correlation) M1_Data->Compare M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Data Generate Data Set 2 M2_Val->M2_Data M2_Data->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

MethodSelection cluster_considerations Key Considerations cluster_methods Analytical Methods Sensitivity Required Sensitivity HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High Specificity Matrix Complexity & Specificity Specificity->HPLC_UV Moderate Specificity->LC_MSMS High Throughput Sample Throughput Throughput->HPLC_UV Higher Throughput->LC_MSMS Lower Cost Cost & Availability Cost->HPLC_UV Lower Cost->LC_MSMS Higher

Caption: Logical Relationship for Analytical Method Selection.

benchmarking 14-Formyldihydrorutaecarpine against other quinazoline alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide to Anticancer Quinazoline (B50416) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline alkaloids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly their potent anticancer effects.[1] This guide provides a comparative analysis of the performance of several key quinazoline alkaloids, with a focus on their efficacy as anticancer agents. While this report aims to benchmark 14-Formyldihydrorutaecarpine, a comprehensive search of the scientific literature and available databases did not yield specific cytotoxic or mechanistic data for this particular compound. Therefore, to provide a valuable resource, this guide will focus on a selection of well-characterized quinazoline alkaloids, including both preclinical compounds and FDA-approved drugs, for which robust experimental data is available. The compounds discussed herein primarily exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[2][3]

Comparative Cytotoxicity of Quinazoline Alkaloids

The in vitro cytotoxicity of quinazoline alkaloids is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for several quinazoline alkaloids against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Gefitinib A549Non-Small Cell Lung Cancer>10[4]
H1975Non-Small Cell Lung Cancer0.015[5]
MCF-7Breast Cancer3.5[3]
Erlotinib MDA-MB-231Breast Cancer2.55[6]
A431Epidermoid Carcinoma0.49[7]
MiaPaCa2Pancreatic Cancer1.32[7]
Lapatinib BT-474Breast Cancer0.1[4]
A549Non-Small Cell Lung Cancer1.74[4]
Vandetanib (B581) TTMedullary Thyroid CarcinomaActivity Reported[8]
Compound 5 MDA-MB-231Breast CancerHigh[2]
Compound 6 MDA-MB-231Breast CancerHigh[2]
Compound G MCF-7Breast Cancer0.44[6]
Compound E MDA-MB-231Breast Cancer0.43[6]
Compound 14 MCF-7Breast Cancer0.350[9]
MDA-MB-231Breast Cancer0.447[9]
Compound 23 A549Non-Small Cell Lung Cancer0.019[9]
MCF-7Breast Cancer0.016[9]
Compound 58 HepG-2Liver Cancer3.74[9]
HCT116Colon Cancer5.00[9]
MCF-7Breast Cancer6.77[9]

Note: "Activity Reported" indicates that the source confirms cytotoxic activity but does not provide a specific IC50 value in the abstract. "High" indicates that the compound was reported as one of the most active in the study.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of scientific data. Below are methodologies for key experiments cited in the evaluation of quinazoline alkaloids.

I. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[1]

1. Cell Seeding:

  • Seed cancer cells in a 96-well flat-bottom plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare a stock solution of the quinazoline alkaloid in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells.[1] Include a vehicle control (e.g., DMSO) and a no-treatment control.

3. Incubation and Assay:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[1]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D MTT Assay (Measures metabolic activity) C->D E Data Analysis (Calculate IC50 values) D->E cluster_pathway EGFR Signaling Pathway and Point of Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation cluster_multi_target Multi-Targeted Inhibition by Vandetanib Vandetanib Vandetanib EGFR EGFR Vandetanib->EGFR Inhibits VEGFR VEGFR Vandetanib->VEGFR Inhibits RET RET Vandetanib->RET Inhibits Tumor_Growth Tumor Cell Growth & Survival EGFR->Tumor_Growth Angiogenesis Angiogenesis VEGFR->Angiogenesis RET->Tumor_Growth

References

Independent Verification of Biological Targets for Rutaecarpine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological targets of various rutaecarpine (B1680285) derivatives, supported by experimental data. While the initial inquiry focused on 14-Formyldihydrorutaecarpine, a scarcity of public data on this specific compound has necessitated a broader analysis of the rutaecarpine chemical class. This guide focuses on well-characterized derivatives with independently verified biological targets, offering valuable insights for researchers in pharmacology and drug discovery.

Executive Summary

Rutaecarpine, a natural alkaloid, and its synthetic derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Independent studies have identified several key protein targets for these compounds. This guide summarizes the quantitative data for the interaction of specific rutaecarpine derivatives with targets such as Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Phosphodiesterase 5 (PDE5), and Topoisomerases. Additionally, we explore preliminary computational evidence suggesting a potential interaction with Hexokinase 2 (HK2).

Comparative Analysis of Biological Targets

The following tables summarize the inhibitory activities of various rutaecarpine derivatives against their identified biological targets.

Table 1: Anti-inflammatory Activity of Rutaecarpine Derivatives via COX-2 Inhibition

CompoundTargetIC50 (µM)
RutaecarpineCOX-20.28[1][2]
10-fluoro-2-methoxyrutaecarpineCOX-2Not explicitly stated, but noted as a more potent and selective inhibitor than the parent compound.

Table 2: Cholinesterase Inhibitory Activity of Rutaecarpine Derivatives

CompoundTargetIC50 (µM)
Derivative 6Acetylcholinesterase (AChE)3.4[3][4]
Butyrylcholinesterase (BChE)0.5[3][4]

Table 3: Phosphodiesterase 5 (PDE5) Inhibitory Activity of a Rutaecarpine Derivative

CompoundTargetIC50 (µM)
Derivative 11PDE50.086[3][4]

Table 4: Anti-cancer Activity and Topoisomerase Inhibition by Rutaecarpine Derivatives

CompoundCell LineGI50 (µM)Associated Target
Derivative 12U251, SKOV3, DU1455, 3, 3Topoisomerase I & II[3]
Derivative 13U251, SKOV3, DU1452.5, 2, 2Topoisomerase I & II[3]

Table 5: Computationally Predicted Target for a Rutaecarpine Derivative

CompoundPredicted TargetMethodExperimental Verification
Derivative 5CiHexokinase 2 (HK2)Virtual Screening & Molecular DockingNot yet reported in the literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases from membrane COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes conversion to Inflammation Inflammation Prostaglandins->Inflammation mediates Rutaecarpine Derivatives Rutaecarpine Derivatives Rutaecarpine Derivatives->COX-2 inhibits IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Incubation Incubation Serial Dilution of Inhibitor->Incubation Enzyme Solution Enzyme Solution Enzyme Solution->Incubation Substrate Solution Substrate Solution Substrate Solution->Incubation Measurement of Activity Measurement of Activity Incubation->Measurement of Activity Plot % Inhibition vs. [Inhibitor] Plot % Inhibition vs. [Inhibitor] Measurement of Activity->Plot % Inhibition vs. [Inhibitor] Calculate IC50 Calculate IC50 Plot % Inhibition vs. [Inhibitor]->Calculate IC50

References

Assessing the Selectivity of 14-Formyldihydrorutaecarpine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of 14-Formyldihydrorutaecarpine, a novel derivative of the natural product Rutaecarpine (B1680285). Due to the limited publicly available data on this specific compound, this document leverages experimental data from Rutaecarpine and its other derivatives to provide a comparative context and guide future research.

Introduction to Rutaecarpine and its Derivatives

Rutaecarpine (RUT) is a pentacyclic indolopyridoquinazolinone alkaloid with a broad spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and anti-tumor effects.[1][2][3][4] However, its clinical utility is often limited by poor physicochemical properties and moderate potency.[1][3] Consequently, numerous derivatives have been synthesized to enhance its therapeutic potential and to understand its structure-activity relationships (SAR).[1][3][4][5][6][7] The N-14 position of the Rutaecarpine scaffold has been identified as a critical site for modulating its biological activity, particularly its vasodilator effects.[2][8] The introduction of a formyl group at this position, as in the hypothetical this compound, could significantly alter its selectivity profile.

Comparative Selectivity Profile of Rutaecarpine Derivatives

To infer the potential targets of this compound, it is essential to review the known targets of Rutaecarpine and its analogs. The following table summarizes the inhibitory activities of representative Rutaecarpine derivatives against various enzymes and receptors.

Table 1: Inhibitory Activity of Rutaecarpine and its Derivatives

CompoundTargetIC50 / ActivityReference
RutaecarpineCyclooxygenase-2 (COX-2)-[1]
RutaecarpineAcetylcholinesterase (AChE)-[1][4]
Derivative 11Phosphodiesterase 5 (PDE5)0.086 µM[1]
Derivative 5Phosphodiesterase 4B (PDE4B)-[1]
10-methylrutaecarpineTransient Receptor Potential Vanilloid 1 (TRPV1)Agonist[8]
3-aminoalkanamido-substituted rutaecarpineAcetylcholinesterase (AChE)High selectivity over BuChE[6]

Note: "-" indicates that the specific IC50 value was not provided in the referenced review, although the inhibitory activity was mentioned.

Experimental Protocols for Selectivity Assessment

To determine the selectivity of this compound, a panel of assays targeting known and potential targets of Rutaecarpine derivatives should be employed.

3.1. Enzyme Inhibition Assays (e.g., COX-2, PDE5)

  • Objective: To quantify the inhibitory potency of this compound against specific enzymes.

  • Methodology:

    • Recombinant human enzymes (e.g., COX-2, PDE5) are used.

    • The enzyme is incubated with its specific substrate in the presence of varying concentrations of the test compound (this compound) and a known inhibitor (positive control).

    • The reaction product is quantified using a suitable method (e.g., colorimetric, fluorometric, or radiometric).

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

    • To assess selectivity, the IC50 values against a panel of related enzymes (e.g., COX-1 for COX-2, other PDE isoforms for PDE5) are determined.

3.2. Receptor Binding Assays (e.g., TRPV1)

  • Objective: To determine the binding affinity of this compound to specific receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest (e.g., TRPV1) are prepared.

    • The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.

    • The amount of radioligand bound to the receptor is measured after separating the bound and free ligand.

    • The Ki value, a measure of the binding affinity of the test compound, is calculated from the competition binding curve.

3.3. Cellular Functional Assays

  • Objective: To evaluate the functional effect of this compound on cellular pathways.

  • Methodology (Example: TRPV1 activation):

    • Cells expressing the TRPV1 receptor are loaded with a calcium-sensitive fluorescent dye.

    • The cells are treated with varying concentrations of this compound.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.

Visualizing Experimental Workflows and Signaling Pathways

4.1. Experimental Workflow for Selectivity Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Selectivity Screening cluster_2 Data Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Primary_Screen Primary Screen (Key Targets) Structural_Verification->Primary_Screen Secondary_Screen Secondary Screen (Broader Panel) Primary_Screen->Secondary_Screen IC50_EC50_Determination IC50/EC50 Determination Secondary_Screen->IC50_EC50_Determination Selectivity_Index Selectivity Index Calculation IC50_EC50_Determination->Selectivity_Index SAR_Analysis Structure-Activity Relationship Selectivity_Index->SAR_Analysis

Caption: Workflow for assessing the selectivity of a novel compound.

4.2. Simplified Signaling Pathway for a Potential Target (e.g., PDE5)

G Nitric_Oxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates 5_GMP 5'-GMP PDE5->5_GMP hydrolyzes Vasodilation Vasodilation PKG->Vasodilation leads to Rutaecarpine_Derivative This compound (Hypothetical Inhibitor) Rutaecarpine_Derivative->PDE5 inhibits

References

A Comparative Analysis of Evodiamine and its Structural Analogue, Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent bioactive alkaloids isolated from the traditional Chinese herb Evodia rutaecarpa: evodiamine (B1670323) and rutaecarpine (B1680285). While the initial focus was on 14-Formyldihydrorutaecarpine, a comprehensive literature search revealed a significant lack of available data for this specific compound. Therefore, this guide presents a robust comparison of evodiamine and the closely related, well-researched alkaloid, rutaecarpine. This objective comparison, supported by experimental data, aims to inform researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

Evodiamine and rutaecarpine are two major indolopyridoquinazoline alkaloids found in Evodia rutaecarpa, a plant with a long history of use in traditional Chinese medicine for treating a variety of ailments.[1] Structurally, both compounds share a pentacyclic core, with evodiamine possessing a non-planar conformation and rutaecarpine having a planar structure.[2] This subtle structural difference contributes to their distinct pharmacological profiles. Both alkaloids have garnered significant scientific interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and cardiovascular-protective effects.[3][4]

Pharmacological Activities: A Head-to-Head Comparison

Evodiamine and rutaecarpine exhibit a broad spectrum of pharmacological activities, often targeting similar therapeutic areas but through potentially different mechanisms and with varying potencies.

Anti-Cancer Activity

Both evodiamine and rutaecarpine have demonstrated significant anti-cancer properties.

Evodiamine has been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, prostate, lung, and colon.[5] Its anti-tumor effects are attributed to its ability to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit tumor invasion and metastasis.[5]

Rutaecarpine also exhibits anti-tumor activity, particularly in colorectal and breast cancer.[6][7] It has been found to suppress cancer cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[7][8] One of its key mechanisms in colorectal cancer is the suppression of the Wnt/β-catenin signaling pathway.[6]

Anti-Inflammatory Activity

The anti-inflammatory properties of both alkaloids are well-documented.

Evodiamine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. It can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.

Rutaecarpine also demonstrates potent anti-inflammatory effects. It has been shown to inhibit the production of NO and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli.[9] Its mechanism also involves the attenuation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[10]

Quantitative Data Presentation

The following tables summarize key quantitative data for evodiamine and rutaecarpine, providing a direct comparison of their activities.

Table 1: Comparative Anti-Cancer Activity (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
Evodiamine HepG2 (Liver)~25 (at 100 µmol/L, 40% inhibition)[2]
Rutaecarpine HepG2 (Liver)>100 (at 100 µmol/L, ~11% inhibition)[2]
Rutaecarpine HCT116 (Colon)Not specified, but effective[6]

Table 2: Comparative Pharmacokinetic Parameters in Rats

ParameterEvodiamine (Oral, 31 mg/kg in extract)Rutaecarpine (Oral, 40 mg/kg in extract)Reference
Cmax (ng/mL) Varies with extract purityVaries with extract purity[11]
Tmax (h) ~1.5~1.5[11]
AUC (ng·h/mL) Varies with extract purityVaries with extract purity[11]
Bioavailability Low, increases with extract purityLow, increases with extract purity[11]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of evodiamine and rutaecarpine on cancer cells.

Protocol:

  • Human cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

  • The cells are then treated with various concentrations of evodiamine or rutaecarpine for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[2]

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of the compounds on the expression of key signaling proteins (e.g., NF-κB, COX-2).

Protocol:

  • Cells (e.g., RAW 264.7 macrophages) are treated with the compounds for a specified time, with or without an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • The cells are then lysed, and the total protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies specific to the target proteins (e.g., anti-NF-κB p65, anti-COX-2) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by evodiamine and rutaecarpine and a general experimental workflow for their comparative analysis.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_transcription Nuclear Transcription cluster_expression Gene Expression cluster_products Inflammatory Mediators cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (nucleus) MAPK->NFkB_nuc IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Evodiamine Evodiamine Evodiamine->NFkB Rutaecarpine Rutaecarpine Rutaecarpine->MAPK Rutaecarpine->NFkB Rutaecarpine->COX2 direct inhibition

Figure 1: Simplified signaling pathway for the anti-inflammatory action of Evodiamine and Rutaecarpine.

experimental_workflow start Start: Comparative Analysis cell_culture Cell Culture (e.g., Cancer cells, Macrophages) start->cell_culture treatment Treatment with Evodiamine & Rutaecarpine cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Expression Analysis (e.g., Western Blot) treatment->protein_analysis gene_expression Gene Expression Analysis (e.g., RT-PCR) treatment->gene_expression data_analysis Data Analysis & Comparison viability_assay->data_analysis protein_analysis->data_analysis gene_expression->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Figure 2: General experimental workflow for the comparative analysis of Evodiamine and Rutaecarpine.

Conclusion

Both evodiamine and rutaecarpine, major alkaloids from Evodia rutaecarpa, exhibit promising pharmacological activities, particularly in the realms of anti-cancer and anti-inflammatory research. While they often target similar pathways, such as NF-κB, there are notable differences in their potency and specific molecular interactions. For instance, in HepG2 liver cancer cells, evodiamine demonstrates significantly higher cytotoxicity than rutaecarpine.[2] Conversely, rutaecarpine has a well-defined role in suppressing the Wnt/β-catenin pathway in colorectal cancer.[6] The pharmacokinetic profiles of both compounds are characterized by low oral bioavailability, although this can be influenced by the purity of the extract.[11] This comparative analysis underscores the therapeutic potential of both alkaloids and highlights the need for further research to elucidate their distinct mechanisms of action and to explore strategies for improving their bioavailability for clinical applications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Formyldihydrorutaecarpine
Reactant of Route 2
14-Formyldihydrorutaecarpine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。